molecular formula C34H38N3O7P B1241831 Efonidipine, (-)- CAS No. 128194-13-8

Efonidipine, (-)-

カタログ番号: B1241831
CAS番号: 128194-13-8
分子量: 631.7 g/mol
InChIキー: NSVFSAJIGAJDMR-WJOKGBTCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-efonidipine is a 2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate that has (R)-configuration. It is a selective blocker of T-type Ca(2+) channels. It has a role as a calcium channel blocker. It is an enantiomer of a (S)-efonidipine.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

128194-13-8

分子式

C34H38N3O7P

分子量

631.7 g/mol

IUPAC名

2-(N-benzylanilino)ethyl (4R)-5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3/t31-/m1/s1

InChIキー

NSVFSAJIGAJDMR-WJOKGBTCSA-N

SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

異性体SMILES

CC1=C([C@H](C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

正規SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

製品の起源

United States
Foundational & Exploratory

Stereoselective Pharmacology of the Efonidipine (-)-Enantiomer: Isolating T-Type Calcium Channel Dynamics

Author: BenchChem Technical Support Team. Date: April 2026

The Biophysical Imperative of Chiral Resolution in Calcium Channel Blockers

In cardiovascular pharmacology, dihydropyridines (DHPs) are classically recognized as potent L-type calcium channel (CaV1.x) antagonists. However, the structural evolution of DHPs has yielded compounds with broader target profiles. Racemic efonidipine is a prime example, functioning as a dual blocker of both high-voltage-activated L-type and low-voltage-activated T-type (CaV3.x) calcium channels[1].

As researchers and drug development professionals, we must look beyond racemic mixtures to understand the precise molecular interactions at the channel pore. Efonidipine possesses a chiral center, yielding two distinct optical isomers: S(+)-efonidipine and R(-)-efonidipine. While the S(+)-enantiomer mirrors the racemic mixture by blocking both channel types, the R(-)-enantiomer exhibits a profound stereoselective divergence . It loses its binding affinity for the L-type channel almost entirely, transforming into a highly specific, potent blocker of the T-type calcium channel[1][2]. This enantiomeric specificity provides an invaluable pharmacological probe for isolating T-type currents in native tissues without the confounding effects of L-type blockade.

Quantitative Pharmacological Profiling

To conceptualize the utility of R(-)-efonidipine in experimental design, we must compare its inhibitory dynamics against its S(+) counterpart. The following table synthesizes the differential receptor affinities and functional outcomes.

Pharmacological AgentTarget ChannelBlockade Potency (IC₅₀ / Inhibition)Selectivity Profile & Utility
Racemic Efonidipine L-type (CaV1.x) & T-type (CaV3.x)High (~nM to low µM range)Dual blocker; clinical antihypertensive with chronotropic effects.
S(+)-Efonidipine L-type (CaV1.x) & T-type (CaV3.x)HighDual blocker; reproduces the pharmacological profile of the racemate.
R(-)-Efonidipine L-type (CaV1.x)Minimal / No Effect (at 1 µM)Inactive against L-type currents; preserves myocardial contractility.
R(-)-Efonidipine T-type (CaV3.x)~1 µM (85% inhibition) Highly selective T-type blocker ; ideal for isolating CaV3.x dynamics.

Mechanistic Pathway Visualization

The stereoselective resolution of efonidipine dictates entirely different downstream physiological effects. By isolating the R(-)-enantiomer, researchers can decouple vascular smooth muscle relaxation (L-type mediated) from cardiac pacemaking and arrhythmia suppression (T-type mediated).

G Racemic Racemic Efonidipine S_enant S(+)-Efonidipine Racemic->S_enant Chiral Resolution R_enant R(-)-Efonidipine Racemic->R_enant Chiral Resolution L_type L-type Ca2+ Channel (CaV1.x) S_enant->L_type Blocks T_type T-type Ca2+ Channel (CaV3.x) S_enant->T_type Blocks R_enant->L_type No Effect R_enant->T_type Highly Selective Block Vaso Vasodilation (Vascular Smooth Muscle) L_type->Vaso Chrono Negative Chronotropy & Arrhythmia Suppression T_type->Chrono

Stereoselective pharmacological pathways of efonidipine enantiomers.

Self-Validating Electrophysiological Protocol: Isolating T-Type Currents

As application scientists, we design patch-clamp protocols not merely to observe currents, but to isolate them through strict biophysical causality. The T-type calcium channel is a low-voltage-activated (LVA) channel, whereas the L-type is a high-voltage-activated (HVA) channel. To validate the specific efficacy of R(-)-efonidipine, we must employ a self-validating whole-cell patch-clamp workflow that leverages these voltage dependencies[1][2].

Step 1: Cellular Preparation & Ionic Isolation
  • Cell Model: Isolate native guinea pig ventricular cardiomyocytes or utilize BHK cells stably expressing CaV3.2 (T-type) and CaV1.2 (L-type) subunits.

  • Causality of Solutions: To accurately measure Ca2+ currents, overlapping ionic fluxes must be eliminated.

    • Intracellular Pipette Solution: Replace K+ with Cs+ (Cesium) to block outward rectifying potassium currents.

    • Extracellular Bath Solution: Introduce Tetrodotoxin (TTX) to block fast voltage-gated Na+ channels.

Step 2: Voltage-Clamp Differentiation (The Internal Control)

Because native cardiomyocytes express both channel types, the protocol must use holding potentials (HP) to biophysically isolate the targets before pharmacological intervention.

  • Isolating L-type Currents: Set the HP to -40 mV .

    • Causality: At -40 mV, LVA T-type channels are completely steady-state inactivated. A subsequent depolarizing step to +10 mV will elicit a pure L-type current.

  • Isolating T-type Currents: Set the HP to -100 mV .

    • Causality: At -100 mV, T-type channels are fully recovered from inactivation. A depolarizing step to -30 mV will trigger T-type activation while remaining below the activation threshold for HVA L-type channels.

Step 3: Pharmacological Application of R(-)-Efonidipine
  • Perfuse the bath with 1 µM R(-)-efonidipine .

  • Observation: The current elicited from the -100 mV to -30 mV step (T-type) will demonstrate a concentration-dependent decay (up to 85% inhibition)[2]. Conversely, the current elicited from the -40 mV to +10 mV step (L-type) will remain entirely unaffected[2].

Step 4: System Validation (Washout & Reference)
  • Washout Phase: Perfuse with drug-free extracellular solution. A partial or full recovery of the T-type current validates that the inhibition was drug-mediated and not an artifact of cell rundown.

  • Positive Control: Introduce 1 µM Nifedipine (a classic L-type blocker) to the -40 mV protocol to confirm that the L-type channels are viable and responsive to standard DHPs, further proving the unique non-responsiveness of R(-)-efonidipine to L-type channels.

Pathophysiological Implications & Future Directions

The ability to selectively block T-type calcium channels without compromising L-type mediated cardiac contractility opens significant therapeutic avenues. T-type channels are heavily implicated in cardiac pacemaking, hypertrophy, and arrhythmogenesis.

In groundbreaking in vivo studies, the application of R(-)-efonidipine has been shown to dramatically alter the pathology of heart failure. In a mouse model of dilated cardiomyopathy (dnNRSF-Tg mice), chronic administration of R(-)-efonidipine significantly reduced the incidence of lethal arrhythmias and prevented sudden cardiac death[3]. Because it does not block L-type channels, it achieved this anti-arrhythmic effect without depressing systolic function or altering baseline cardiac structure[3].

For drug development professionals, the R(-)-enantiomer of efonidipine represents a blueprint for next-generation cardiovascular therapeutics: achieving high-fidelity target engagement (CaV3.x) while minimizing off-target hemodynamic liabilities associated with broad-spectrum calcium channel blockade.

References

  • Identification of R(−)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels - PMC. National Institutes of Health (NIH). Available at:[Link]

  • The R(-)-enantiomer of efonidipine blocks T-type but not L-type calcium current in guinea pig ventricular myocardium - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • T-Type Ca2+ Channel Blockade Prevents Sudden Death in Mice With Heart Failure. Circulation (AHA Journals). Available at:[Link]

Sources

Pharmacodynamic Profiling and Binding Affinity of (-)-Efonidipine in Isolated Cardiomyocytes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Efonidipine is a unique dihydropyridine (DHP) calcium channel blocker (CCB) characterized by its dual inhibitory action on both L-type (Cav1.x) and T-type (Cav3.x) voltage-gated calcium channels. While racemic efonidipine is widely utilized for its antihypertensive and negative chronotropic properties, recent electrophysiological studies on isolated cardiomyocytes have revealed profound stereoselectivity. Specifically, the R(-)-enantiomer of efonidipine emerges as a highly selective probe for T-type calcium channels, devoid of L-type activity at standard physiological concentrations ()[1].

This technical guide dissects the binding affinity, state-dependent kinetics, and experimental isolation of (-)-efonidipine in ventricular cardiomyocytes, providing a self-validating methodological framework for cardiovascular researchers and drug development professionals.

Mechanistic Foundations: Stereoselectivity in Calcium Channel Blockade

The pharmacological profile of DHPs is heavily dictated by chirality. Racemic efonidipine exerts a dual blockade, but chiral separation reveals divergent binding affinities for the constituent enantiomers ()[2].

  • S(+)-Efonidipine: Retains the dual-blocking characteristics of the racemate, exhibiting high binding affinity for both L-type and T-type calcium channels ()[3].

  • R(-)-Efonidipine: Demonstrates profound target specificity. In isolated guinea pig ventricular cardiomyocytes, R(-)-efonidipine concentration-dependently blocks T-type Ca²⁺ currents (achieving 85% inhibition at 1 µM). Crucially, at this concentration, it exerts zero effect on L-type Ca²⁺ currents, intracellular Ca²⁺ transients, or myocardial contractile force ()[1].

G Racemic Racemic Efonidipine (Dual L/T-Type Blocker) S_Enant S(+)-Efonidipine Racemic->S_Enant Chiral Separation R_Enant R(-)-Efonidipine Racemic->R_Enant Chiral Separation L_Type L-Type Ca2+ Channel (Cav1.2 / Cav1.3) S_Enant->L_Type High Affinity T_Type T-Type Ca2+ Channel (Cav3.1 / Cav3.2) S_Enant->T_Type High Affinity R_Enant->L_Type No Effect R_Enant->T_Type Selective Blockade (85% at 1 µM)

Enantiomer-specific binding pathways of efonidipine to cardiac calcium channels.

Frequency-Dependent Binding Kinetics

The binding affinity of efonidipine to T-type channels is not static; it is highly state-dependent. Patch-clamp analyses reveal that efonidipine binds preferentially to the inactivated state of the T-type channel. Because the drug exhibits an exceptionally slow dissociation rate from this inactivated state, its inhibitory potency increases dramatically at higher heart rates (stimulation frequencies) ()[4].

Data Summary: Quantitative Binding Profiles

Table 1: Enantiomeric Selectivity in Ventricular Cardiomyocytes

CompoundL-Type Ca²⁺ InhibitionT-Type Ca²⁺ InhibitionPrimary Utility
Racemic Efonidipine HighHighClinical antihypertensive; negative chronotrope
S(+)-Efonidipine HighHighReplicates racemic L-type vasodilation
R(-)-Efonidipine None (at 1 µM) High (85% at 1 µM) Selective T-type channel research probe

Table 2: Frequency-Dependent Affinity (IC₅₀) for T-Type Channels

Stimulation FrequencyIC₅₀ Value (M)Mechanistic Implication
0.05 Hz 6.3 × 10⁻⁶Lower affinity; channels spend more time in resting state.
0.20 Hz 2.0 × 10⁻⁶Moderate drug accumulation in the inactivated state.
1.00 Hz 1.3 × 10⁻⁸High affinity; slow dissociation traps channels in inactivated state.

Experimental Methodology: Self-Validating Patch-Clamp Protocol

To accurately measure the binding affinity of (-)-efonidipine, researchers must employ a rigorous, self-validating whole-cell patch-clamp protocol. The following methodology ensures the pharmacological isolation of T-type currents from L-type currents using intrinsic biophysical properties rather than relying solely on external antagonists.

Step-by-Step Workflow

1. Cardiomyocyte Isolation

  • Action: Isolate ventricular myocytes from adult guinea pigs using a Langendorff retrograde perfusion system with Collagenase Type II.

  • Causality: Enzymatic dissociation preserves the native conformation and regulatory subunits of Cav3.1/Cav3.2 channels. Immortalized cell lines often exhibit altered auxiliary subunit expression, which skews DHP binding affinity.

2. Whole-Cell Configuration & Internal Validation

  • Action: Establish whole-cell configuration using borosilicate glass pipettes (2–3 MΩ) filled with a Cs⁺-based internal solution (to block outward K⁺ currents).

  • Validation Check: Accept cells only if the resting membrane potential is < -80 mV and series resistance (R_series) is < 10 MΩ. High R_series causes voltage errors during the rapid depolarization steps required to activate T-type channels.

3. Voltage-Dependent Current Separation (The Core Validation)

  • Isolating T-Type Current: Hold the membrane potential at -90 mV , then apply a depolarizing test pulse to -30 mV .

    • Causality: L-type channels require stronger depolarization (typically > -20 mV) to activate. The -30 mV step selectively elicits the low-voltage-activated T-type current.

  • Isolating L-Type Current (Negative Control): Hold the membrane potential at -50 mV , then apply a depolarizing test pulse to +10 mV .

    • Causality: Holding at -50 mV completely and selectively inactivates T-type channels. Any inward current recorded at +10 mV is purely L-type, providing a self-contained control to prove R(-)-efonidipine's lack of L-type affinity.

4. Perfusion and Kinetic Analysis

  • Action: Perfuse R(-)-efonidipine (0.1 µM to 10 µM) while stimulating at varying frequencies (0.05 Hz to 1.0 Hz) ()[4].

  • Causality: Measuring the time constant (τ) of recovery from inactivation following a prepulse will demonstrate that efonidipine significantly slows recovery, confirming state-dependent binding.

Workflow Step1 1. Enzymatic Isolation of Ventricular Cardiomyocytes Step2 2. Whole-Cell Patch-Clamp (R_series < 10 MΩ) Step1->Step2 Step3 3. Voltage Protocol Execution (Isolate Cav3.x vs Cav1.x) Step2->Step3 Note1 Validation: Resting potential < -80 mV ensures viability Step2->Note1 Step4 4. R(-)-Efonidipine Perfusion (0.1 µM to 10 µM) Step3->Step4 Note2 Validation: Holding at -50 mV completely inactivates T-type Step3->Note2 Step5 5. Frequency Stimulation (0.05 Hz, 0.2 Hz, 1.0 Hz) Step4->Step5 Step6 6. Kinetic Analysis (Calculate IC50 & τ_recovery) Step5->Step6

Self-validating patch-clamp workflow for measuring R(-)-efonidipine binding affinity.

Translational Implications

Understanding the precise binding affinity and stereoselectivity of efonidipine unlocks several advanced therapeutic applications beyond basic hypertension management:

  • Sinoatrial (SA) Node Automaticity: The negative chronotropic effect of efonidipine is driven by its T-type channel blockade in the SA node. By inhibiting T-type currents, efonidipine prolongs the phase 4 (diastolic) depolarization, safely reducing heart rate without depressing ventricular contractility (which relies on L-type channels) ()[5].

  • Protection Against Iron Overload Cardiomyopathy (IOC): In conditions like thalassemia, excess non-transferrin-bound iron enters cardiomyocytes via T-type and L-type calcium channels, leading to severe oxidative stress and ferroptosis ()[6]. Because T-type channels act as a primary portal for pathological iron influx, the targeted blockade of these channels by efonidipine has been shown to diminish cardiac iron concentration, preserve mitochondrial function, and prevent ventricular dysfunction in IOC models ()[7].

References

  • [1] Title: The R(-)-enantiomer of efonidipine blocks T-type but not L-type calcium current in guinea pig ventricular myocardium. Source: PubMed (Journal of Pharmacological Sciences). URL:[Link]

  • [4] Title: Frequency-dependent blockade of T-type Ca2+ current by efonidipine in cardiomyocytes. Source: PubMed (European Journal of Pharmacology). URL:[Link]

  • [2] Title: Identification of R(−)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels. Source: PMC (British Journal of Pharmacology). URL:[Link]

  • [5] Title: Inhibition of myocardial L- and T-type Ca2+ currents by efonidipine: possible mechanism for its chronotropic effect. Source: PubMed (European Journal of Pharmacology). URL:[Link]

  • [3] Title: Effects of S(+)-efonidipine on the rabbit sinus node action potential and calcium channel subunits CaV1.2, CaV1.3 and CaV3.1. Source: PubMed (Journal of Pharmacological Sciences). URL:[Link]

  • [7] Title: Involvement of Cytosolic and Mitochondrial Iron in Iron Overload Cardiomyopathy. Source: PMC (Heart Failure Reviews). URL:[Link]

  • [6] Title: Role of Iron in the Molecular Pathogenesis of Diseases and Therapeutic Opportunities. Source: ACS Chemical Reviews. URL:[Link]

Sources

The Role of (-)-Efonidipine in Regulating Sinoatrial Node Pacemaker Activity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Efonidipine is a dihydropyridine calcium channel blocker (CCB) widely recognized for its dual inhibitory action on both L-type and T-type voltage-gated calcium channels. However, the enantiomeric separation of efonidipine reveals a highly specific pharmacological profile: while the S(+)-isomer retains dual-blocking capabilities, the R(-)-isomer—commonly referred to as (-)-efonidipine—acts as a highly selective blocker of T-type calcium channels. This whitepaper provides an in-depth technical analysis of how (-)-efonidipine regulates sinoatrial node (SAN) pacemaker activity, offering researchers and drug development professionals a comprehensive guide to its electrophysiological mechanisms, quantitative impacts, and experimental validation protocols.

The Electrophysiological Basis of SAN Pacemaking

The sinoatrial node (SAN) serves as the primary pacemaker of the mammalian heart, driven by the spontaneous diastolic depolarization known as Phase 4 of the action potential. This phase is governed by a tightly orchestrated interplay of inward currents.

Initially, the hyperpolarization-activated "funny" current ( If​ ), mediated by HCN channels, initiates the depolarization sequence. As the membrane potential becomes less negative, T-type calcium channels ( Cav​3.1 and Cav​3.2 ) are recruited. The T-type calcium current ( ICa,T​ ) is crucial for the late stage of Phase 4 depolarization, accelerating the membrane potential toward the threshold (approximately -40 mV) required to activate L-type calcium channels ( ICa,L​ ), which subsequently drive the rapid upstroke (Phase 0) of the action potential.

Pharmacological Profile of (-)-Efonidipine

While traditional dihydropyridines (e.g., nifedipine, amlodipine) selectively target L-type channels, racemic efonidipine blocks both L- and T-type channels. Electrophysiological studies using expression systems and isolated native myocardium have demonstrated that the R(-)-isomer of efonidipine is a specific blocker of the T-type Ca2+ channel, with virtually no effect on L-type, N-type, P/Q-type, or R-type channels at physiological concentrations ().

By selectively inhibiting ICa,T​ in the SAN, (-)-efonidipine decreases the slope of the late Phase 4 depolarization. This delays the time it takes for the pacemaker cells to reach the firing threshold, thereby exerting a direct negative chronotropic effect (slowing the heart rate) without the negative inotropic effects associated with L-type blockade in the ventricular myocardium.

Pathway SAN Sinoatrial Node (SAN) Phase 4 Depolarization If HCN Channels (Funny Current, I_f) SAN->If Early Phase 4 ICaT T-type Ca2+ Channels (I_Ca,T) SAN->ICaT Late Phase 4 ICaL L-type Ca2+ Channels (I_Ca,L) SAN->ICaL Upstroke Transition Threshold Threshold Potential (-40 mV) If->Threshold ICaT->Threshold ICaL->Threshold Efonidipine (-)-Efonidipine Efonidipine->ICaT Selective Blockade Firing Action Potential Firing (Heart Rate) Threshold->Firing

Logical flow of (-)-efonidipine's selective blockade of T-type calcium channels in the SAN.

Quantitative Impact on Pacemaker Activity

The contribution of ICa,T​ to SAN pacemaking is not uniform across mammalian species. Pharmacological probing with (-)-efonidipine has provided critical insights into these species-dependent mechanisms. Microelectrode recordings of isolated right atrial tissue reveal that at a concentration of 10−6 M, (-)-efonidipine significantly prolongs the pacemaker depolarization in specific models, validating the evolutionary divergence in pacemaker currents ().

Table 1: Quantitative Effects of (-)-Efonidipine ( 10−6 M) on SAN Pacemaker Activity
SpeciesContribution of ICa,T​ to PacemakingEffect on Heart Rate (Chronotropy)Impact on Phase 4 Depolarization Slope
Mouse HighProminent negative chronotropySignificant reduction
Guinea Pig ModerateSmall but significant negative chronotropySignificant reduction
Rabbit NegligibleNo observable effectNo change

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the isolated effects of (-)-efonidipine on ICa,T​ in SAN pacemaker cells, researchers must employ a self-validating whole-cell patch-clamp protocol. The following methodology outlines the critical steps and the causal reasoning behind each experimental choice.

Workflow Step1 1. SAN Tissue Isolation (Mouse/Guinea Pig) Step2 2. Enzymatic Digestion (Collagenase/Protease) Step1->Step2 Step3 3. Single SAN Cell Isolation Step2->Step3 Step4 4. Whole-Cell Patch Clamp (Voltage-Clamp Mode) Step3->Step4 Step5 5. Pharmacological Isolation (Block I_f, I_Ca,L, I_Na) Step4->Step5 Step6 6. (-)-Efonidipine Perfusion (10^-6 M) Step5->Step6 Step7 7. Data Acquisition (I_Ca,T Amplitude & Kinetics) Step6->Step7

Experimental workflow for patch-clamp validation of (-)-efonidipine on SAN cells.

Step-by-Step Patch-Clamp Methodology

Step 1: SAN Tissue Isolation and Cell Dissociation

  • Procedure: Isolate the SAN region from the right atrium of a mouse or guinea pig heart. Digest the tissue using a customized enzymatic cocktail (e.g., Collagenase Type II and elastase) in a low- Ca2+ Tyrode's solution.

  • Causality: Low calcium prevents calcium paradox-induced cell death during isolation, while the specific protease combination gently degrades the extracellular matrix without stripping the delicate ion channel proteins from the sarcolemma.

Step 2: Whole-Cell Patch-Clamp Configuration

  • Procedure: Establish a high-resistance gigaseal (>1 GΩ) using borosilicate glass pipettes filled with a Cs+ -based internal solution. Rupture the patch to achieve whole-cell access. Ensure series resistance ( Rs​ ) and membrane capacitance ( Cm​ ) are electronically compensated (>80%).

  • Causality: The use of intracellular Cs+ blocks outward K+ currents ( IK​ ), which would otherwise contaminate the inward calcium current recordings. Compensating for Rs​ and Cm​ prevents voltage errors, ensuring that the rapid activation kinetics of T-type channels are accurately resolved.

Step 3: Pharmacological and Voltage Isolation of ICa,T​

  • Procedure: Perfuse the extracellular bath with a modified solution containing Tetrodotoxin (TTX) to block voltage-gated Na+ channels ( INa​ ) and Barium ( Ba2+ ) as the charge carrier to amplify the current through calcium channels. Apply a holding potential of -100 mV, followed by step depolarizations to -40 mV.

  • Causality: A holding potential of -100 mV ensures T-type channels are fully recovered from inactivation. Stepping to -40 mV selectively activates T-type channels while keeping L-type channels (which require stronger depolarization, typically around -20 to 0 mV) largely inactive.

Step 4: Application of (-)-Efonidipine and Data Acquisition

  • Procedure: Introduce 10−6 M (-)-efonidipine into the bath. Record the steady-state reduction in peak inward current. Follow strictly with a washout phase using a drug-free solution.

  • Causality: The washout phase acts as the protocol's internal control; partial or full recovery of the current validates that the inhibition was specifically due to the reversible binding of (-)-efonidipine, rather than cell rundown or loss of seal integrity.

Clinical and Drug Development Implications

The specific targeting of T-type calcium channels by (-)-efonidipine highlights a sophisticated approach to cardiovascular drug development. Because T-type channels are heavily localized in the SAN and microvasculature, but absent in the working ventricular myocardium, selective T-type blockers can effectively lower heart rate and reduce blood pressure without depressing cardiac contractility (). Furthermore, by attenuating the reflex tachycardia often induced by pure L-type blockers, (-)-efonidipine represents an optimized pharmacological profile for managing hypertension and angina pectoris, particularly in patients with compromised cardiac output.

References

  • Identification of R(-)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels. British Journal of Pharmacology (2004). URL: [Link]

  • Species difference in the contribution of T-type calcium current to cardiac pacemaking as revealed by r(-)-efonidipine. Journal of Pharmacological Sciences (2008). URL:[Link]

  • Inhibition of myocardial L- and T-type Ca2+ currents by efonidipine: possible mechanism for its chronotropic effect. European Journal of Pharmacology (1998). URL:[Link]

  • Efonidipine hydrochloride: a dual blocker of L- and T-type Ca(2+) channels. Cardiovascular Drug Reviews (2002). URL:[Link]

An In-depth Technical Guide to the Receptor Binding Kinetics and Thermodynamics of (-)-Efonidipine

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the receptor binding kinetics and thermodynamics of (-)-efonidipine. As a selective T-type calcium channel blocker, understanding the molecular interactions of (-)-efonidipine is paramount for elucidating its mechanism of action and for the development of future therapeutics. This document moves beyond a simple recitation of facts to provide a foundational understanding of the principles and methodologies crucial for characterizing such drug-receptor interactions.

Introduction: The Significance of (-)-Efonidipine and Its Target

Efonidipine is a dihydropyridine calcium channel blocker used in the management of hypertension and angina pectoris.[1] It is a racemic mixture of two enantiomers, R(-) and S(+).[2] While the S(+) isomer blocks both L-type and T-type calcium channels, the R(-)-isomer, the focus of this guide, has been identified as a selective blocker of T-type Ca2+ channels.[3][4] This selectivity is of significant therapeutic interest, as T-type calcium channels are implicated in various physiological processes, including cardiac pacemaking and neuronal excitability.[1][5] Unlike L-type calcium channel blockers, which primarily act on vascular smooth muscle, T-type blockers have a more pronounced effect on heart rate and neuronal activity.[5]

The primary molecular target of (-)-efonidipine is the α1 subunit of the T-type voltage-gated calcium channel.[5] There are three subtypes of T-type calcium channels: CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I).[6] Efonidipine has been shown to block CaV3.1 and CaV3.2 subtypes.[7] A thorough understanding of the binding kinetics and thermodynamics of (-)-efonidipine to these channels is essential for optimizing its therapeutic profile and for the rational design of new, even more selective T-type calcium channel modulators.

The Core Principles: Binding Kinetics and Thermodynamics

The interaction between a drug and its receptor is a dynamic process governed by the principles of kinetics and thermodynamics.

  • Binding Kinetics describes the rates of the association and dissociation of the drug-receptor complex. These are defined by:

    • Association rate constant (k_on_): The rate at which (-)-efonidipine binds to the T-type calcium channel.

    • Dissociation rate constant (k_off_): The rate at which the (-)-efonidipine-receptor complex breaks apart.

    • Equilibrium dissociation constant (K_D_): A measure of the affinity of the drug for its receptor, calculated as k_off_/k_on_. A lower K_D_ value indicates a higher binding affinity.

  • Binding Thermodynamics provides insight into the forces that drive the binding event at a molecular level. The key thermodynamic parameters are:

    • Gibbs Free Energy (ΔG): The overall energy change of the binding process. A negative ΔG indicates a spontaneous binding event. It is related to the K_D_ by the equation: ΔG = -RTln(1/K_D_), where R is the gas constant and T is the temperature in Kelvin.

    • Enthalpy (ΔH): The heat change that occurs upon binding. A negative ΔH (exothermic) suggests the formation of favorable non-covalent interactions such as hydrogen bonds and van der Waals forces. A positive ΔH (endothermic) may indicate that hydrophobic interactions are the primary driving force.

    • Entropy (ΔS): The change in the randomness or disorder of the system upon binding. A positive ΔS can be driven by the release of water molecules from the binding interface (the hydrophobic effect) and increased conformational flexibility.

The interplay of these kinetic and thermodynamic parameters dictates the potency, selectivity, and duration of action of a drug.

Methodologies for Characterizing (-)-Efonidipine Binding

While specific kinetic and thermodynamic data for (-)-efonidipine are not extensively published, this section details the gold-standard methodologies that would be employed to generate such data. The causality behind the choice of each technique is explained to provide a framework for experimental design.

Radioligand Binding Assays: The Foundation of Affinity Measurement

Radioligand binding assays are a robust and highly sensitive method for determining the binding affinity (K_D_) and receptor density (B_max_) in a given tissue or cell preparation.[8]

Principle: A radiolabeled form of a ligand (e.g., [³H]-efonidipine) is incubated with a preparation of membranes from cells or tissues expressing the T-type calcium channel. The amount of radioligand bound to the receptor is measured after separating the bound from the free radioligand, typically by filtration.[9]

Experimental Workflows:

  • Saturation Binding Assay: Used to determine the K_D_ and B_max_ of the radioligand. Increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached. Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from total binding.

  • Competition Binding Assay: Used to determine the affinity (K_i_) of an unlabeled compound, such as (-)-efonidipine. A fixed concentration of a radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to a K_i_ value using the Cheng-Prusoff equation.

Protocol: Competition Radioligand Binding Assay for (-)-Efonidipine

  • Membrane Preparation: Homogenize cells or tissues known to express T-type calcium channels (e.g., HEK293 cells transfected with the CaV3.2 subunit) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer.[9]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable T-type channel radioligand (the choice of which is critical and may require initial screening), and varying concentrations of unlabeled (-)-efonidipine.[9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.[9]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[9]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the (-)-efonidipine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the K_i_ using the Cheng-Prusoff equation.

Causality in Protocol Design:

  • The choice of a cell line overexpressing a specific T-type channel subtype allows for a clean system to study the interaction without interference from other channel types.

  • The use of a filtration method is effective for separating membrane-bound receptors from the soluble unbound ligand.[8]

  • Incubation time and temperature are optimized to ensure the binding reaction reaches equilibrium, a prerequisite for accurate K_D_ and K_i_ determination.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

Surface Plasmon Resonance is a powerful, label-free optical technique that allows for the real-time monitoring of molecular interactions.[10] This enables the direct measurement of both the association (k_on_) and dissociation (k_off_) rates, providing a more complete kinetic profile than endpoint assays.[10]

Principle: The receptor (T-type calcium channel protein) is immobilized on a sensor chip. A solution containing the analyte ((-)-efonidipine) is flowed over the surface. The binding of (-)-efonidipine to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[10]

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Output Receptor_Prep Purified T-type Channel Protein Chip_Immobilization Immobilize Receptor on Sensor Chip Receptor_Prep->Chip_Immobilization Analyte_Injection Inject (-)-efonidipine (Analyte) Chip_Immobilization->Analyte_Injection Association Association Phase (Binding) Analyte_Injection->Association Dissociation Dissociation Phase (Wash with buffer) Association->Dissociation Regeneration Regeneration Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Analyte_Injection Kinetic_Analysis Kinetic Analysis (kon, koff, KD) Sensorgram->Kinetic_Analysis

A simplified workflow for an SPR experiment.

Causality in SPR Experimentation:

  • Immobilizing the receptor allows for the study of the binding of small molecules like (-)-efonidipine in solution, mimicking a more physiological interaction.

  • The real-time monitoring of both the association and dissociation phases provides a wealth of kinetic information that is not available from equilibrium-based methods.

  • The ability to regenerate the sensor surface allows for multiple experimental cycles with the same immobilized receptor, increasing throughput and ensuring consistency.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

Isothermal Titration Calorimetry is the gold standard for directly measuring the thermodynamic parameters of a binding interaction.[11] It is a label-free, in-solution technique that measures the heat released or absorbed during the binding event.[11]

Principle: A solution of the ligand ((-)-efonidipine) is titrated into a solution of the receptor (T-type calcium channel protein) in a highly sensitive calorimeter. The heat change associated with each injection is measured, allowing for the determination of the binding affinity (K_D_), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[12]

Experimental Workflow:

ITC_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Load_Receptor Load Purified T-type Channel into Sample Cell Inject_Ligand Inject Ligand into Sample Cell Load_Receptor->Inject_Ligand Load_Ligand Load (-)-efonidipine into Syringe Load_Ligand->Inject_Ligand Measure_Heat Measure Heat Change (ΔH) Inject_Ligand->Measure_Heat Repeat_Injections Repeat Injections until Saturation Measure_Heat->Repeat_Injections Repeat_Injections->Inject_Ligand Generate_Isotherm Generate Binding Isotherm Repeat_Injections->Generate_Isotherm Fit_Data Fit Data to obtain KD, n, ΔH Generate_Isotherm->Fit_Data Calculate_Thermo Calculate ΔG and ΔS Fit_Data->Calculate_Thermo

A generalized workflow for an ITC experiment.

Causality in ITC Protocol Design:

  • The direct measurement of heat changes provides a direct readout of the enthalpy of binding, a key thermodynamic parameter.

  • By determining the stoichiometry of binding, ITC can provide information on the number of (-)-efonidipine molecules that bind to each T-type calcium channel.

  • The ability to derive a complete thermodynamic profile (K_D_, ΔH, and ΔS) in a single experiment provides a deep understanding of the molecular forces driving the interaction.

Interpreting the Data: A Hypothetical Case Study for (-)-Efonidipine

In the absence of published data for (-)-efonidipine, we can consider a hypothetical scenario based on what is known about other dihydropyridines and T-type channel blockers to illustrate the interpretation of kinetic and thermodynamic data.

Hypothetical Data for (-)-Efonidipine Binding to CaV3.2

ParameterHypothetical ValueTechniqueInterpretation
K_i_ 50 nMRadioligand BindingIndicates a high affinity of (-)-efonidipine for the T-type calcium channel.
k_on_ 1 x 10⁵ M⁻¹s⁻¹SPRA moderately fast association rate.
k_off_ 5 x 10⁻³ s⁻¹SPRA relatively slow dissociation rate, suggesting a longer residence time at the receptor.
K_D_ (from kinetics) 50 nMSPR (k_off_/k_on_)Confirms the high affinity determined by radioligand binding.
ΔG -10.0 kcal/molITCThe negative value indicates a spontaneous and favorable binding interaction.
ΔH -6.0 kcal/molITCThe negative enthalpy suggests that the formation of hydrogen bonds and van der Waals interactions contributes significantly to the binding energy.
TΔS +4.0 kcal/molITC (Calculated)The positive entropy term suggests a significant contribution from the hydrophobic effect, likely due to the displacement of water molecules from the binding site.

Analysis of the Hypothetical Data:

This hypothetical data suggests that (-)-efonidipine is a high-affinity ligand for the T-type calcium channel with a prolonged residence time. The binding is driven by both favorable enthalpic contributions from direct interactions with the receptor and a significant entropic contribution from the hydrophobic effect. This thermodynamic signature is consistent with the binding of a lipophilic molecule like a dihydropyridine into a hydrophobic pocket within the channel protein.

Conclusion: A Call for Further Investigation

While the selective T-type calcium channel blocking activity of (-)-efonidipine is established, a detailed understanding of its receptor binding kinetics and thermodynamics remains an area ripe for investigation. The methodologies outlined in this guide—radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry—provide a robust framework for elucidating the molecular details of this important drug-receptor interaction. The generation of such data will be invaluable for the future development of more potent and selective T-type calcium channel modulators with improved therapeutic profiles.

References

  • Furukawa, T., Miura, R., Honda, M., et al. (2004). Identification of R(-)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels. British Journal of Pharmacology, 143(8), 1050-1057. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Maan, A. C., & Hosey, M. M. (1987). Analysis of the properties of binding of calcium-channel activators and inhibitors to dihydropyridine receptors in chick heart membranes. Circulation Research, 61(3), 379-388. [Link]

  • Furukawa, T., Miura, R., Honda, M., et al. (2004). Identification of R(-)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels. British Journal of Pharmacology, 143(8), 1050–1057. [Link]

  • Lacinová, Ľ. (2009). Five different profiles of dihydropyridines in blocking T-type Ca(2+) channel subtypes (Ca(v)3.1 (alpha(1G)), Ca(v)3.2 (alpha(1H)), and Ca(v)3.3 (alpha(1I))) expressed in Xenopus oocytes. Naunyn-Schmiedeberg's Archives of Pharmacology, 379(6), 549-560. [Link]

  • Zheng, W., Hawthorn, M., & Triggle, D. J. (1991). Thermodynamic and kinetic aspects of agonist and antagonist binding to 1,4-dihydropyridine receptors. European Journal of Pharmacology, 208(2), 137-147. [Link]

  • Zheng, W. (2001). Characterization of calcium channel binding. Current Protocols in Pharmacology, Chapter 1, Unit 1.25. [Link]

  • Akaike, N., & Kostyuk, P. G. (2008). A Selective T-type Ca2+ Channel Blocker R(-) Efonidipine. The Journal of Membrane Biology, 224(2-3), 67-75. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Choe, W., & Messinger, J. P. (2011). State-dependent properties of a new T-type calcium channel blocker enhance CaV3.2 selectivity. Molecular Pharmacology, 80(5), 894-903. [Link]

  • Tiwari, P. B., Kamgar-Dayhoff, P., Tiwari, P., McKillop, M. I., & Brelidze, T. I. (2017). Use of Surface Plasmon Resonance Technique for Studies of Inter-domain Interactions in Ion Channels. In Ion Channels (pp. 101-118). Humana Press, New York, NY. [Link]

  • Carbone, E., & Swandulla, D. (1989). Neuronal calcium channels: kinetics, blockade and modulation. Progress in Biophysics and Molecular Biology, 54(1-3), 31-58. [Link]

  • Kokubun, S., Prod'hom, B., Becker, C., Porzig, H., & Reuter, H. (1986). Binding properties of a novel calcium channel activating dihydropyridine in monolayer cultures of beating myocytes. Pflügers Archiv, 407(5), 511-517. [Link]

  • National Institute of Mental Health Psychoactive Drug Screening Program. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • Wikipedia. (2024, March 15). T-type calcium channel. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Efonidipine? Synapse. [Link]

  • Nelson, M. T., & Todorovic, S. M. (2014). T-type Calcium Channel Blockers as Neuroprotective Agents. Molecules and Cells, 37(7), 506–513. [Link]

  • Mishra, S. K., & Hermsmeyer, K. (1994). Selective inhibition of T-type Ca2+ channels by Ro 40-5967. Circulation Research, 75(1), 144-148. [Link]

  • Wikipedia. (2023, December 19). Efonidipine. [Link]

  • Masuda, Y., & Tanaka, S. (1994). Efonidipine Hydrochloride: A New Calcium Antagonist. Cardiovascular Drug Reviews, 12(2), 123-135. [Link]

  • Charles River. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • Fujita, M., Mizuno, Y., & Yamanaka, T. (2013). Effect of an L- and T-Type Calcium Channel Blocker on 24-Hour Systolic Blood Pressure and Heart Rate in Hypertensive Patients. Korean Circulation Journal, 43(11), 744–750. [Link]

  • Kumar, A., & Narayanan, R. (2022). Intrinsic calcium resonance and its modulation: insights from computational modeling. Frontiers in Computational Neuroscience, 16, 969894. [Link]

  • Sisinio, G., & Saponaro, F. (2022). T-Type Calcium Channels: A Mixed Blessing. International Journal of Molecular Sciences, 23(17), 9874. [Link]

  • Patsnap. (2024, June 21). What are T-type calcium channel blockers and how do they work? Synapse. [Link]

  • Snutch, T. P., & Zamponi, G. W. (2018). Recent advances in the development of T‐type calcium channel blockers for pain intervention. British Journal of Pharmacology, 175(12), 2375–2383. [Link]

  • Hu, C., Mori, T., Lu, Y., et al. (2012). Role of Specific T-type Calcium Channel Blocker R(-) Efonidipine in the Regulation of Renal Medullary Circulation. Journal of Hypertension, 30(8), 1603-1610. [Link]

  • Lacinová, Ľ., & Hering, S. (2010). Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs. Molecular Pharmacology, 78(5), 894-904. [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Wang, Y., Zhang, Y., & Li, H. (2021). Molecular simulations study of novel 1,4-dihydropyridines derivatives with a high selectivity for Cav3.1 calcium channel. Journal of Molecular Modeling, 27(3), 83. [Link]

  • Lacinová, Ľ. (2011). T-type calcium channel blockers - new and notable. General Physiology and Biophysics, 30(4), 403-409. [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Retrieved from [Link]

  • Tiwari, P. B., Kamgar-Dayhoff, P., Tiwari, P., McKillop, M. I., & Brelidze, T. I. (2017). Use of Surface Plasmon Resonance Technique for Studies of Inter-domain Interactions in Ion Channels. In Ion Channels (pp. 101-118). Humana Press, New York, NY. [Link]

  • ResearchGate. (n.d.). Isothermal titration calorimetry data. Retrieved from [Link]

  • Cazade, M., Bidaud, I., & Lory, P. (2017). Activity-dependent regulation of T-type calcium channels by submembrane calcium ions. eLife, 6, e22333. [Link]

Sources

Navigating the Enantioselective Pharmacokinetics of (-)-Efonidipine in Murine Cardiovascular Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Efonidipine is a unique dihydropyridine derivative that, in its racemic form, acts as a dual L-type and T-type calcium channel blocker. However, the isolation of its enantiomers has revealed profound stereoselective pharmacology. The R(−) -enantiomer, commonly referred to as (-)-efonidipine, exhibits highly selective blockade of T-type calcium channels (Cav3.1/Cav3.2) with negligible L-type activity[1]. This whitepaper provides an in-depth technical analysis of the pharmacokinetics (PK), biotransformation, and experimental methodologies associated with (-)-efonidipine in murine cardiovascular models, specifically focusing on its role in preventing sudden cardiac death in heart failure.

Pharmacodynamic Rationale: Why Isolate (-)-Efonidipine?

In experimental cardiology, isolating the causal mechanisms of a drug is paramount. Racemic efonidipine lowers blood pressure and heart rate, but its L-type calcium channel blockade causes vasodilation and negative inotropy. By utilizing the highly selective (-)-efonidipine enantiomer, researchers can isolate the specific effects of T-type calcium channel blockade.

In murine models of dilated cardiomyopathy (such as the dnNRSF-Tg mouse model), aberrant T-type calcium channel expression leads to resting membrane potential depolarization and lethal arrhythmogenesis. (-)-efonidipine specifically reverses this depolarization and corrects cardiac autonomic nervous system imbalances without altering systemic blood pressure or left ventricular systolic function [1].

MOA Refon (-)-Efonidipine (R-enantiomer) Ttype T-type Ca2+ Channels (Cav3.1 / Cav3.2) Refon->Ttype Selective Blockade CaInflux Aberrant Ca2+ Influx (Heart Failure State) Ttype->CaInflux Inhibits RMP Resting Membrane Potential Depolarization CaInflux->RMP Prevents ANS Autonomic Nervous System Imbalance CaInflux->ANS Normalizes Arrhythmia Lethal Arrhythmogenesis RMP->Arrhythmia Suppresses ANS->Arrhythmia Suppresses Survival Prevention of Sudden Cardiac Death Arrhythmia->Survival Improves

Mechanism of (-)-efonidipine preventing sudden cardiac death via T-type Ca2+ channel blockade.

Pharmacokinetics and Biotransformation in Murine Models

Absorption and Distribution

(-)-efonidipine is highly lipophilic and exhibits rapid absorption following oral administration in murine models. However, it is subject to a significant first-pass effect, resulting in an absolute bioavailability of approximately 20-25% in rats [2]. The drug is heavily protein-bound in plasma, which dictates its extensive tissue distribution, particularly to the myocardium and renal cortex.

Hepatic Metabolism

The biotransformation of (-)-efonidipine in rodents is extensive and occurs primarily in the liver via Cytochrome P450 enzymes. Six major metabolites have been identified in rat models [3]. The causality behind its short plasma half-life (approx. 1.9 hours in rats) lies in its multiple vulnerable functional groups. The primary metabolic pathways include:

  • N-debenzylation & N-dephenylation: Cleavage of the benzyl and phenyl groups. Interestingly, the N-debenzylated metabolite retains partial calcium antagonistic activity.

  • Oxidative Deamination: Removal of the amino group.

  • Ester Hydrolysis: Cleavage of the ester bonds, rendering the molecule highly polar and inactive.

  • Oxidation of the Dihydropyridine Ring: Conversion to a pyridine derivative, a classic deactivation pathway for all dihydropyridines.

Excretion

Unlike many cardiovascular drugs that rely on renal clearance, the primary route of excretion for efonidipine and its metabolites in rats is the biliary system. Over 90% of the radiolabeled dose is recovered in feces, with less than 5% excreted in urine [2]. This explains why efonidipine is considered safe and renoprotective in models with impaired renal function.

Quantitative Pharmacokinetic Summary

Table 1: Pharmacokinetic & Pharmacodynamic Parameters of (-)-Efonidipine in Rodents

ParameterValue / DescriptionExperimental Implication
Primary Target Cav3.1, Cav3.2 (T-type Ca2+ channels)High selectivity allows isolation of T-type effects without L-type vasodilation.
Oral Bioavailability (Rat) ~25%Requires relatively high oral dosing in chronic in vivo studies.
Elimination Half-Life ( t1/2​ ) 1.35 - 1.9 hoursNecessitates daily or twice-daily dosing to maintain steady-state trough levels.
In Vivo Murine Dose 200 mg/kg/day (PO)Dose required to achieve therapeutic myocardial concentrations in dnNRSF-Tg mice [1].
Primary Excretion Route Biliary / Fecal (>90%)Ideal for use in murine models of cardiorenal syndrome or nephropathy.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the standard procedures for in vivo administration and downstream analytical quantification of (-)-efonidipine.

Protocol A: Chronic In Vivo Administration in Heart Failure Models

Objective: To evaluate the anti-arrhythmic efficacy of (-)-efonidipine in dnNRSF-Tg mice without confounding hemodynamic depression.

  • Subject Preparation: Utilize 8-week-old transgenic mice expressing dominant-negative neuron-restrictive silencer factor (dnNRSF-Tg), a validated model for dilated cardiomyopathy and sudden cardiac death [1].

  • Formulation: Suspend (-)-efonidipine in a 0.5% methylcellulose vehicle. Causality: (-)-efonidipine is highly hydrophobic; methylcellulose ensures a homogenous suspension for accurate dosing.

  • Dosing Regimen: Administer (-)-efonidipine at 200 mg/kg/day via oral gavage for 20 weeks.

  • Validation Checkpoints:

    • Perform weekly tail-cuff plethysmography. Self-Validation: If blood pressure drops significantly, L-type channel crossover is occurring, indicating potential contamination with the (+)-enantiomer or an excessively high dose.

    • Conduct serial echocardiography to ensure left ventricular fractional shortening remains unaffected, confirming pure T-type blockade.

Protocol B: Enantioselective LC-MS/MS Quantification in Murine Plasma

Objective: To quantify (-)-efonidipine concentrations using chiral chromatography to ensure no in vivo chiral inversion occurs.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Aliquot 50 μ L of murine plasma.

    • Add cilnidipine as an internal standard (IS).

    • Extract with 1 mL of ethyl acetate/hexane (1:1, v/v). Causality: This specific non-polar solvent mixture efficiently precipitates plasma proteins and extracts the lipophilic efonidipine while leaving polar matrix contaminants behind, minimizing ion suppression in the MS source.

    • Centrifuge, collect the organic layer, evaporate under nitrogen, and reconstitute in the mobile phase.

  • Chiral Chromatography:

    • Column: CHIRALPAK® ID column. Causality: Enantiomers have identical mass-to-charge ratios and fragmentation patterns. The immobilized amylose derivative in the CHIRALPAK ID column provides the necessary spatial interactions to separate the R(−) and S(+) enantiomers before they enter the mass spectrometer [4].

    • Mobile Phase: Isocratic Acetonitrile/Water (60:40, v/v).

  • Mass Spectrometry (MRM Mode):

    • Operate in positive electrospray ionization (ESI+) mode.

    • Monitor transitions: m/z 632.3 91.1 for (-)-efonidipine, and m/z 493.3 117.2 for the IS [4].

  • Validation: Ensure the Lower Limit of Quantification (LLOQ) is established at 0.100 ng/mL to accurately capture the terminal elimination phase.

PK_Workflow Plasma Murine Plasma Collection LLE Liquid-Liquid Extraction (LLE) Plasma->LLE Chiral Chiral LC Separation (CHIRALPAK ID) LLE->Chiral MS MS/MS Detection (MRM: 632.3 -> 91.1) Chiral->MS Data PK Parameter Calculation MS->Data

Step-by-step workflow for enantioselective LC-MS/MS quantification of (-)-efonidipine.

Conclusion

The utilization of (-)-efonidipine in murine cardiovascular models represents a paradigm shift in studying calcium channel pharmacology. By eliminating the confounding variables of L-type channel blockade, researchers can definitively link T-type calcium channel inhibition to the prevention of lethal arrhythmogenesis and sudden cardiac death. Strict adherence to chiral LC-MS/MS methodologies ensures that pharmacokinetic data remains robust, stereospecific, and free from the artifacts of chiral inversion.

References

  • Title: T-Type Ca2+ Channel Blockade Prevents Sudden Death in Mice With Heart Failure Source: Circulation (AHA Journals) URL: [Link]

  • Title: Yutaka Shinozaki's research works | Studies on the Metabolic Fate of NZ-105. (I). Absorption, Distribution, Metabolism and Excretion after a Single Administration to Rats. Source: ResearchGate URL: [Link]

  • Title: Identification of efonidipine hydrochloride metabolites in rats Source: PubMed (Arzneimittelforschung) URL: [Link]

  • Title: A chiral LC-MS/MS method for the stereospecific determination of efonidipine in human plasma Source: PubMed (Journal of Chromatography B) URL: [Link]

Methodological & Application

Application Note: Reconstitution and In Vitro Formulation of (-)-Efonidipine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Profile

(-)-Efonidipine (the R-enantiomer of efonidipine hydrochloride) is a highly specialized dihydropyridine derivative. While racemic efonidipine acts as a dual blocker of both L-type and T-type calcium channels, the isolated R(-)-enantiomer exhibits pronounced selectivity for T-type calcium channels[1]. This selectivity makes it an invaluable pharmacological tool for in vitro studies focusing on sinoatrial node pacemaker activity, microglial inflammation, and aldosterone synthesis in adrenocortical cells (e.g., H295R cell lines)[1][2][3].

Due to its classification as a Biopharmaceutics Classification System (BCS) Class II compound, (-)-efonidipine possesses high cellular permeability but is practically insoluble in aqueous environments[4][5]. Successful in vitro application requires precise solvent management to prevent compound precipitation and solvent-induced cytotoxicity.

Mechanism of Action

Mechanism Efo (-)-Efonidipine (R-enantiomer) T_chan T-type Ca2+ Channel (SA Node / Adrenal Cortex) Efo->T_chan Selective Blockade Ca_influx ↓ Intracellular Ca2+ Influx T_chan->Ca_influx Inhibits Aldo Suppression of Aldosterone Synthesis (H295R cells) Ca_influx->Aldo Endocrine Effect HR Negative Chronotropy (Reduced Pacemaker Current) Ca_influx->HR Cardiac Effect

Figure 1: Pharmacological mechanism of (-)-Efonidipine targeting T-type calcium channels.

Physicochemical Properties & Solubility Profiling

To design a robust in vitro assay, researchers must first understand the thermodynamic constraints of the compound. The table below synthesizes the solubility limits of (-)-efonidipine across common laboratory solvents.

SolventMax ConcentrationSuitabilityMechanistic Rationale
DMSO (Anhydrous) ~100 mg/mL (158 mM)Optimal High lipophilicity allows complete solvation. Must be anhydrous; moisture drastically reduces solubility[2].
Ethanol ~6 - 40 mg/mLSub-optimal Lower solubility ceiling; requires higher solvent volumes which increases cellular toxicity[2].
Aqueous Media Insoluble (< 50 µg/mL)Incompatible BCS Class II compound; hydrophobic structure prevents direct aqueous dissolution[4][5].

Standardized Reconstitution Protocol (Master Stock)

The following methodology establishes a self-validating system for generating a 10 mM to 50 mM master stock of (-)-efonidipine.

Workflow Powder 1. Thermal Equilibration (30 min, 25°C) DMSO 2. Anhydrous DMSO (Target: 10-50 mM) Powder->DMSO Agitate 3. Vortex & Sonicate (Visual Clearance) DMSO->Agitate Aliquots 4. Aliquot Stock (Amber Tubes) Agitate->Aliquots Store 5. Storage (-80°C, up to 3 mo) Aliquots->Store Media 6. Aqueous Dilution (Pre-warmed Media) Aliquots->Media Fresh use

Figure 2: Step-by-step workflow for the reconstitution and dilution of (-)-Efonidipine.

Step 1: Thermal Equilibration
  • Action: Before breaking the seal, allow the vial of (-)-efonidipine powder to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes.

  • Causality: (-)-Efonidipine is highly hygroscopic. Opening a cold vial causes atmospheric moisture to rapidly condense on the powder. Because the drug is practically insoluble in water, this moisture contamination will prematurely nucleate the compound, permanently reducing its solubility in DMSO[2][4].

Step 2: Solvent Selection and Addition
  • Action: Use only fresh, anhydrous Dimethyl Sulfoxide (DMSO) with >99.9% purity. Add the calculated volume directly to the vial to achieve the desired molarity (e.g., 1.40 mL of DMSO to 10 mg of powder yields a 10 mM stock)[1].

  • Causality: Standard benchtop DMSO absorbs water from the air over time. Even trace amounts of water in the DMSO will cause the lipophilic dihydropyridine rings to aggregate[2].

Step 3: Dissolution and Agitation
  • Action: Vortex the vial at medium speed for 60 seconds. If particulate matter remains, sonicate the vial in a room-temperature water bath for 2 to 5 minutes.

  • Self-Validating Check: Hold the vial against a direct light source. The solution must be completely transparent with no Tyndall effect (light scattering). To definitively self-validate, pipette 10 µL of the stock onto a glass slide and observe under a light microscope at 10x magnification; the absolute absence of micro-crystals confirms complete dissolution.

Step 4: Aliquoting and Storage
  • Action: Divide the master stock into single-use aliquots (e.g., 20–50 µL) using light-resistant amber microcentrifuge tubes. Store immediately at -80°C for up to 3 months, or -20°C for up to 1 month[1][2].

  • Causality: Dihydropyridine derivatives are notoriously photosensitive and undergo rapid oxidative degradation when exposed to UV or visible light. Furthermore, repeated freeze-thaw cycles disrupt the solvation shell, causing irreversible precipitation.

Aqueous Dilution Strategy for Cell Culture

The most critical failure point in evaluating (-)-efonidipine in vitro is the "solvent-shift effect"—where the compound crashes out of solution upon introduction to aqueous cell culture media[4].

Step 5: Preparing the Working Solution
  • Action: Pre-warm your target cell culture medium (e.g., DMEM or RPMI, supplemented with FBS) to 37°C in a water bath[4].

  • Action: While actively vortexing the warmed media at a medium speed, add the (-)-efonidipine DMSO stock dropwise directly into the center of the liquid vortex (avoiding the plastic sidewalls)[4].

  • Causality: Adding cold media to the stock, or adding the stock without kinetic agitation, creates a localized high-concentration aqueous microenvironment. This supersaturates the drug locally, leading to immediate crystallization. Warmed media increases the kinetic energy of the solvent, facilitating rapid and uniform dispersion[4].

Step 6: Cytotoxicity Constraints
  • Action: Ensure the final DMSO concentration in the cell culture well strictly remains below 0.5% (v/v), and ideally ≤ 0.1% (v/v)[4]. For example, to achieve a 10 µM final treatment concentration from a 10 mM stock, perform a 1:1000 dilution, resulting in exactly 0.1% DMSO.

  • Self-Validating Check (Vehicle Control): You must run a parallel vehicle control containing the exact same final concentration of DMSO (without the drug). If the vehicle control cells exhibit morphological changes or reduced viability compared to untreated cells, your DMSO concentration is too high and is confounding your pharmacological data[3][4].

References

  • National Institutes of Health (PMC). Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells. Retrieved from[Link]

  • Journal of Drug Delivery and Therapeutics. Investigation of effect of complexing agent and processing method on solubility of Efonidipine. Retrieved from[Link]

Sources

High-Fidelity In Vivo Dosing Protocols for (-)-Efonidipine: Targeting T-Type Calcium Channels in Rodent Models

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the in vivo application of (-)-efonidipine, designed for researchers and drug development professionals.

Scientific Context: The Causality of Stereoselective Blockade

Efonidipine is a highly effective dihydropyridine calcium channel blocker (CCB) characterized by its dual inhibitory action on both high-voltage-activated L-type (CaV1.x) and low-voltage-activated T-type (CaV3.x) calcium channels[1][2]. However, when translating this mechanism to advanced in vivo models, utilizing the racemic mixture, (±)-efonidipine, introduces a severe confounding variable: the profound systemic vasodilation driven by L-type channel blockade masks the nuanced, localized physiological roles of T-type channels[3].

To isolate T-type channel biology—which is critical for studying sinoatrial pacemaker activity, renal efferent arteriole hemodynamics, and adrenal aldosterone secretion—researchers must utilize the purified (-)-enantiomer, also designated as R(-)-efonidipine[4][5]. Unlike the S(+)-isomer which robustly blocks both channels, (-)-efonidipine is a highly selective T-type CCB that exerts zero inhibitory effect on L-type currents at therapeutic concentrations[4][6]. This stereoselectivity is the causal foundation for its use: it allows researchers to investigate T-type-mediated renoprotection and anti-arrhythmic effects without triggering systemic hypotension[3][7].

Quantitative Pharmacodynamics

Understanding the binding affinities is essential for establishing an in vivo dosing rationale. If the dose of (-)-efonidipine exceeds the selective therapeutic window, off-target L-type effects may compromise the animal model.

Table 1: Stereoselective Binding and Pharmacodynamics of Efonidipine Enantiomers

CompoundTarget ChannelIC50 / Inhibition LevelPrimary In Vivo Effect
(±)-Efonidipine L-Type (CaV1.x)1.8 nM[1]Systemic vasodilation, BP reduction
(Racemic)T-Type (CaV3.x)350 nM[1]Pacemaker regulation, Renoprotection
S(+)-Efonidipine L-Type & T-TypeHigh affinity for both[5]Mixed (Vasodilation + Chronotropy)
(-)-Efonidipine T-Type (CaV3.x)85% inhibition at 1 µM[4]Targeted T-type blockade
[R(-)-Isomer]L-Type (CaV1.x)No effect at 1 µM[4]No systemic BP reduction [3]

Mechanistic Pathway Visualization

To conceptualize the causality of enantiomer selection, the following diagram maps the divergent physiological pathways triggered by efonidipine isomers, demonstrating why (-)-efonidipine is mandatory for isolated T-type studies.

Pathway cluster_0 Efonidipine Enantiomers S_Iso S(+)-Efonidipine L_Type L-Type Ca2+ Channel (CaV1.x) S_Iso->L_Type Blocks T_Type T-Type Ca2+ Channel (CaV3.x) S_Iso->T_Type Blocks R_Iso (-)-Efonidipine [R(-)-Isomer] R_Iso->L_Type No Effect R_Iso->T_Type Highly Selective Blockade BP_Drop Systemic Vasodilation (BP Reduction) L_Type->BP_Drop Mediates Renal_Protect Efferent Arteriole Dilation & Renoprotection T_Type->Renal_Protect Mediates HR_Control Sinoatrial Node Pacemaker Control T_Type->HR_Control Mediates

Fig 1: Stereoselective pathway of (-)-efonidipine isolating T-type channel physiology.

Formulation Causality: Overcoming Poor Aqueous Solubility

(-)-Efonidipine is highly lipophilic and exhibits exceptionally poor aqueous solubility, which severely limits gastrointestinal absorption and systemic bioavailability in vivo[8]. Administering the raw crystalline powder via standard oral gavage will result in erratic plasma concentrations and experimental failure.

To ensure trustworthy and reproducible pharmacokinetics, the drug must be formulated either as a solid dispersion (for oral dosing) or in a co-solvent matrix (for intraperitoneal dosing). We utilize Hydroxypropyl methylcellulose acetate succinate (HPMC-AS) for oral solid dispersions because it prevents the precipitation of the drug in the acidic environment of the rodent stomach, ensuring controlled release and absorption in the intestinal tract[8][9].

Detailed In Vivo Dosing Protocols

Protocol A: Chronic Oral Dosing in Murine Cardiovascular Models

Objective : To suppress arrhythmogenicity and sudden cardiac death via T-type channel blockade without altering cardiac structure or systemic blood pressure[10][11]. Target Dose : 100 - 200 mg/kg/day[10].

Step-by-Step Methodology :

  • Solid Dispersion Preparation : Dissolve (-)-efonidipine and HPMC-AS (at a 1:3 weight ratio) in a co-solvent mixture of ethanol and dichloromethane[8].

  • Solvent Evaporation : Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a dry, homogenous solid dispersion is formed.

  • Pulverization : Mill the solid dispersion into a fine powder and pass it through a 60-mesh sieve to ensure uniform particle size.

  • Suspension : Immediately prior to dosing, suspend the optimized solid dispersion in sterile water containing 0.5% (w/v) Polysorbate 80 to a final active drug concentration of 20 mg/mL[8]. Causality: Polysorbate 80 acts as a surfactant to prevent particle agglomeration in the syringe.

  • Administration : Administer via oral gavage using a flexible plastic feeding tube to minimize esophageal trauma. For a standard 25g mouse receiving 200 mg/kg, administer 250 µL of the suspension daily[10].

Protocol B: Intraperitoneal (IP) Dosing in Rat Renal Models

Objective : To induce efferent arteriole dilation and reduce tubulointerstitial fibrosis and proteinuria in subtotal nephrectomy models via T-type channel blockade[7][12]. Target Dose : 10 - 30 mg/kg/day.

Step-by-Step Methodology :

  • Vehicle Preparation : Prepare a sterile vehicle consisting of 5% DMSO, 10% PEG400, 5% Tween 80, and 80% sterile saline. Causality: DMSO acts as the primary molecular solvent, PEG400 prevents precipitation upon aqueous dilution, and Tween 80 maintains micellar stability.

  • Drug Dissolution : Dissolve the required mass of (-)-efonidipine in the DMSO fraction first. Vortex until the solution is completely clear.

  • Sequential Addition : Add the PEG400 and vortex. Add the Tween 80 and vortex. Finally, add the saline dropwise while continuously vortexing to prevent the highly lipophilic drug from crashing out of solution.

  • Administration : Administer via IP injection using a 25G needle into the lower right quadrant of the rat abdomen. Rotate injection sites daily to prevent localized peritoneal irritation or sclerosis.

Self-Validating System & Quality Control

A rigorous in vivo protocol must be self-validating. Because (-)-efonidipine specifically targets T-type channels, its successful administration should not trigger the physiological hallmarks of L-type channel blockade[3][10].

Validation Checkpoints :

  • Hemodynamic Telemetry : Continuously monitor Mean Arterial Pressure (MAP) and Heart Rate (HR). A successful (-)-efonidipine protocol will yield a reduction in HR (negative chronotropy via sinoatrial T-type blockade) without a significant reduction in MAP[10][11]. If MAP drops significantly, the dose is too high (causing L-type crossover) or the formulation is contaminated with the S(+) enantiomer.

  • Biomarker Analysis : Measure plasma aldosterone levels. Because T-type channels mediate adrenal steroidogenesis, successful in vivo blockade will significantly suppress aldosterone biosynthesis, serving as a secondary confirmation of target engagement[1][7].

References

  • The R(-)-enantiomer of efonidipine blocks T-type but not L-type calcium current in guinea pig ventricular myocardium Source: PubMed (J Pharmacol Sci) URL:[Link][4]

  • Identification of R(−)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels Source: PMC (Br J Pharmacol) URL:[Link][5]

  • Combined L-/T-Type Calcium Channel Blockers Source: Hypertension (AHA Journals) URL:[Link][3]

  • In Vitro-In Vivo Correlation for Solid Dispersion of a Poorly Water-Soluble Drug Efonidipine Hydrochloride Source: AAPS PharmSciTech (via UOA / PubMed) URL:[Link][8][9]

  • T-Type Ca2+ Channels and Arrhythmia Source: Circulation (via NIPH) URL:[Link][10][11]

  • Functional importance of T-type voltage-gated calcium channels in the cardiovascular and renal system: news from the world of knockout mice Source: American Journal of Physiology URL:[Link][7][12]

Sources

Application Note: Advanced Patch-Clamp Recording of T-Type Calcium Channels Using (-)-Efonidipine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Low-voltage-activated (LVA) T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3) are critical regulators of cellular excitability, governing rhythmic pacemaking in the heart and regulating vascular smooth muscle tone[1]. Historically, pharmacological isolation of T-type currents was challenging due to the lack of highly selective antagonists; early agents like mibefradil and flunarizine non-selectively inhibited both T-type and high-voltage-activated (HVA) calcium channels[2].

Efonidipine is a unique dihydropyridine (DHP) derivative known for its dual L-type and T-type blocking capabilities[3]. However, electrophysiological profiling reveals that this dual action is driven by its racemic nature. The optical isomers of efonidipine possess distinct pharmacological selectivities: while the S(+)-enantiomer blocks both L- and T-type channels, the R(-)-enantiomer—referred to as (-)-efonidipine—is a highly specific blocker of T-type calcium channels[3]. It exhibits virtually no inhibitory effect on HVA channels (L-, N-, P/Q-, and R-types)[3], making it an indispensable pharmacological tool for precision patch-clamp investigations[2].

Target Pathway & Mechanism of Action

The defining feature of (-)-efonidipine is its state-dependent blockade . The compound binds with significantly higher affinity to the inactivated state of the T-type channel[3]. Consequently, the inhibitory potency (IC50) is highly sensitive to the resting membrane potential of the cell.

Pathway Depol Membrane Depolarization Cav3 T-type Ca2+ Channel (Cav3.1, 3.2, 3.3) Depol->Cav3 Activates (LVA) Ca_Influx Ca2+ Influx Cav3->Ca_Influx Mediates Response Cellular Response (Pacemaking / Tone) Ca_Influx->Response Triggers Efonidipine (-)-Efonidipine (R-enantiomer) Efonidipine->Cav3 State-dependent Block

Mechanism of action: (-)-Efonidipine selectively blocks low-voltage-activated T-type Ca2+ channels.

Experimental Design & Rationale

To construct a self-validating patch-clamp assay for (-)-efonidipine, researchers must carefully engineer the ionic environment and select the appropriate recording configuration.

  • Recording Configuration: For recombinant systems (e.g., HEK293 or BHK cells expressing Cav3.x), the standard whole-cell configuration is highly effective[3]. However, when recording from native mammalian central nervous system (CNS) neurons or cardiomyocytes, the nystatin perforated-patch technique is strongly recommended[2]. Perforated patch prevents the "rundown" of T-type currents by preserving essential intracellular signaling molecules that are otherwise dialyzed in whole-cell mode[2].

  • Ionic Isolation: To accurately measure T-type Ca²⁺ currents ( ICa,T​ ), contaminating potassium ( K+ ) and sodium ( Na+ ) currents must be eliminated.

    • Intracellularly: Cesium ( Cs+ ) is used to replace K+ in the pipette solution, effectively blocking outward K+ currents[2].

    • Extracellularly: Barium ( Ba2+ ) is frequently utilized as the charge carrier. While T-type channels exhibit similar conductance for Ba2+ and Ca2+ [1], Ba2+ minimizes calcium-dependent inactivation and prevents the activation of Ca2+ -activated K+ channels. Tetrodotoxin (TTX) is added to the bath to abolish voltage-gated Na+ currents[2].

Step-by-Step Patch-Clamp Protocol

Phase 1: Solution Preparation

Extracellular Bath Solution (mM): 135 NaCl, 5.4 CsCl, 1 MgCl₂, 10 BaCl₂ (or CaCl₂), 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Add 1 µM TTX immediately prior to use[2]. Intracellular Pipette Solution (mM): 130 CsCl (or Cs-methanesulfonate), 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH. (Note: For perforated patch, omit EGTA and add 150–250 µg/mL nystatin to the pipette solution[2]).

Phase 2: Seal Formation & Break-In
  • Fabricate borosilicate glass pipettes with a tip resistance of 2.0–4.0 MΩ when filled with the intracellular solution.

  • Approach the cell and apply gentle negative pressure to form a giga-ohm seal (>1 GΩ).

  • Whole-cell: Apply brief, sharp suction to rupture the membrane. Perforated-patch: Wait 10–15 minutes for nystatin to form pores in the membrane, monitoring the drop in access resistance[2].

  • Compensate for fast (pipette) and slow (cell) membrane capacitance.

Phase 3: Baseline Voltage Protocols
  • Current-Voltage (I-V) Relationship: From a holding potential (HP) of -100 mV, apply 100 ms depolarizing voltage steps from -90 mV to +40 mV in 10 mV increments. T-type currents typically activate near -60 mV and peak between -30 mV and -20 mV[3].

  • Steady-State Inactivation: Hold the cell at -100 mV. Apply 1-second conditioning prepulses ranging from -110 mV to -20 mV, followed immediately by a 50 ms test pulse to -30 mV to measure the fraction of available channels.

Phase 4: (-)-Efonidipine Application
  • Prepare a stock solution of (-)-efonidipine in DMSO. Ensure the final bath concentration of DMSO does not exceed 0.1% to avoid solvent-induced artifacts.

  • To evaluate the state-dependent block , measure the fractional inhibition of the T-type current at two distinct holding potentials:

    • HP = -100 mV (Channels primarily in the resting state).

    • HP = -60 mV (A significant fraction of channels are in the inactivated state).

  • Perfuse (-)-efonidipine (e.g., 0.01 µM to 10 µM) until a steady-state block is achieved (typically 3–5 minutes per concentration)[3].

Experimental Workflow Diagram

Workflow Prep 1. Cell & Solution Prep (Ba2+ Ext, Cs+ Int) Seal 2. Giga-ohm Seal (>1 GΩ) Prep->Seal BreakIn 3. Whole-Cell / Perforated (Capacitance Comp) Seal->BreakIn Baseline 4. Baseline Protocol (I-V & Inactivation) BreakIn->Baseline Drug 5. (-)-Efonidipine Perfusion (HP = -100mV vs -60mV) Baseline->Drug Analysis 6. Data Analysis (State-Dependent IC50) Drug->Analysis

Step-by-step patch-clamp workflow for evaluating (-)-efonidipine on T-type calcium channels.

Quantitative Data Presentation

Because (-)-efonidipine exhibits state-dependent binding, reporting a single IC50 value is insufficient. The table below summarizes the expected quantitative pharmacological profile of efonidipine enantiomers across different holding potentials and channel subtypes, demonstrating the profound shift in potency based on membrane voltage[3].

Channel SubtypeHolding Potential (mV)(-)-Efonidipine IC50 (µM)S(+)-Efonidipine IC50 (µM)Selectivity Profile
Cav3.1 (T-type) -100 mV~10.0~10.0T-type selective
Cav3.1 (T-type) -60 mV~0.1~0.1T-type selective
Cav1.2 (L-type) -40 mV> 100 (No block)~0.02S(+) is dual L/T

Data synthesized from the electrophysiological profiles of recombinant channels expressed in BHK cells[3].

Sources

Application Note & Protocol: Preparation and Long-Term Storage of (-)-Efonidipine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-tested guide for the preparation and long-term storage of (-)-efonidipine hydrochloride stock solutions in dimethyl sulfoxide (DMSO). As a member of the dihydropyridine class of calcium channel blockers, (-)-efonidipine is susceptible to specific degradation pathways. The integrity of its stock solutions is therefore paramount for reproducible experimental outcomes in pharmacology and drug development research. This guide emphasizes the scientific principles underlying each procedural step to ensure solution stability, mitigate degradation from light and oxidation, and maintain accurate concentration for the duration of its use.

Introduction: The Criticality of Stock Solution Integrity

(-)-Efonidipine hydrochloride is a potent dual L-type and T-type voltage-gated calcium channel blocker.[1][2] Its utility in research, from in vitro cellular assays to preclinical in vivo studies, is fundamentally dependent on the precise and consistent concentration of the active compound. The preparation and storage of stock solutions, while seemingly routine, represent a critical control point where variability can be introduced, leading to erroneous and irreproducible data.

DMSO is a common solvent for nonpolar small molecules like (-)-efonidipine due to its high solubilizing capacity.[3][4] However, DMSO is not an inert solvent; it is hygroscopic and can support certain degradation pathways if not handled and stored correctly. This protocol, therefore, is designed as a self-validating system to ensure the long-term stability and reliability of your (-)-efonidipine stock solutions, with a specific focus on the known sensitivities of the 1,4-dihydropyridine chemical scaffold.

Core Principles & Mechanistic Considerations

The stability of (-)-efonidipine in DMSO is influenced by three primary factors: light, temperature, and water content .

  • Light: 1,4-dihydropyridine compounds, the chemical class to which (-)-efonidipine belongs, are notoriously photosensitive.[5][6] Exposure to light, particularly in the UV spectrum, can induce photochemical degradation. The primary mechanism involves the oxidation of the dihydropyridine ring to its more stable, but biologically inactive, pyridine derivative.[5] Forced degradation studies on efonidipine have confirmed its lability under photolytic conditions.[7][8][9]

  • Temperature: While lower temperatures (-20°C to -80°C) are essential for slowing chemical degradation, the "freeze-thaw" cycle is a significant risk.[5][10][11] DMSO freezes at approximately 18.5°C. When a DMSO solution freezes, the solute (e.g., (-)-efonidipine) can be forced out of the solution, leading to the formation of micro-precipitates. These may not fully redissolve upon thawing, effectively lowering the active concentration of the compound in your working solution.

  • Water Content & Oxidation: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[12] Water can decrease the solubility of hydrophobic compounds like (-)-efonidipine in DMSO and can participate in hydrolytic degradation pathways over extended periods.[13][14] Furthermore, the presence of dissolved oxygen in the solvent contributes to oxidative degradation, a key instability pathway for 1,4-dihydropyridines.[5] Studies have shown efonidipine is susceptible to oxidative stress.[7][15] Using fresh, anhydrous DMSO is a critical first line of defense.[12][13][14]

Materials and Equipment

  • (-)-Efonidipine hydrochloride powder (or monoethanolate)

  • Anhydrous, high-purity DMSO (≥99.9%), from a freshly opened bottle

  • Calibrated analytical balance (0.1 mg readability or better)

  • Amber glass vials with polytetrafluoroethylene (PTFE)-lined caps

  • Sterile, amber polypropylene microcentrifuge tubes for aliquots

  • Sterile, disposable polypropylene serological pipettes and pipette tips

  • Vortex mixer

  • Optional: Ultrasonic bath

Experimental Protocol: Preparation of a 10 mM (-)-Efonidipine Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in cell-based assays. Calculations are based on the hydrochloride form (MW: 668.12 g/mol ).[1][16][17]

Pre-Preparation & Environmental Controls
  • Equilibration: Before opening, allow the vial of (-)-efonidipine hydrochloride powder and the bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes. This critical step prevents condensation of atmospheric moisture onto the cold powder and into the solvent, which is a primary source of water contamination.

  • Workspace: Perform all manipulations in a clean, dry environment. To minimize light exposure, avoid direct overhead lighting and work expeditiously.

Step-by-Step Weighing and Solubilization
  • Calculate Mass: Determine the mass of (-)-efonidipine HCl required.

    • Formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM x 1 mL x 668.12 g/mol = 6.68 mg

  • Tare the Vial: Place a sterile, amber glass vial on the calibrated analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh the calculated amount of (-)-efonidipine hydrochloride directly into the tared vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder. Use a calibrated pipette for accuracy.

  • Dissolution: Cap the vial tightly and vortex at medium speed for 1-2 minutes. The solution should become clear and free of visible particulates. Some suppliers note that gentle warming and ultrasonication may be required to achieve full dissolution.[18]

  • Verification: Visually inspect the solution against a light source to ensure complete dissolution. If any particulates remain, sonicate the vial in an ultrasonic bath for 5-10 minutes at room temperature.

Workflow Diagram

G cluster_prep Pre-Preparation cluster_weigh Weighing & Solubilization cluster_store Aliquoting & Storage Equilibrate Equilibrate Reagents to Room Temperature Workspace Prepare Low-Light Workspace Tare Tare Amber Vial Equilibrate->Tare Weigh Weigh (-)-Efonidipine HCl Tare->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Inspect Visually Inspect Vortex->Inspect Sonicate Sonicate (if needed) Inspect->Sonicate Particulates Present Aliquot Aliquot into Amber Tubes Inspect->Aliquot Clear Solution Sonicate->Inspect Seal Seal Vials Tightly Store Store at -20°C or -80°C

Caption: Workflow for preparing (-)-efonidipine stock solution.

Storage and Handling: Maximizing Long-Term Stability

The optimal storage strategy is dictated by the principles of minimizing light, temperature fluctuations, and moisture/oxygen exposure.

Aliquoting: The Key to Avoiding Freeze-Thaw Cycles

Upon successful solubilization, it is imperative to aliquot the stock solution into smaller, single-use volumes in amber polypropylene microcentrifuge tubes. This practice is the most effective way to prevent the detrimental effects of repeated freeze-thaw cycles and to limit the exposure of the entire stock to atmospheric conditions upon each use.[10][11][19]

Storage Conditions Summary
ParameterRecommendationRationale
Temperature -20°C (working stock) or -80°C (archival stock) Minimizes chemical degradation. -80°C is preferred for storage >3 months.[20][21]
Light Amber Vials/Tubes Protects the photosensitive 1,4-dihydropyridine structure from oxidative degradation.[5]
Atmosphere Tightly Sealed Vials Prevents absorption of atmospheric moisture by the hygroscopic DMSO and limits oxygen exposure.[5][22]
Freeze-Thaw Avoid Repeated Cycles Prevents precipitation of the compound, ensuring accurate and consistent concentration.[11][19]
Decision Logic for Storage Temperature

G Start Intended Use Pattern? Frequent Regular Use (< 3 Months) Start->Frequent Working Stock LongTerm Archival Storage (> 3 Months) Start->LongTerm Archival Stock Store_20C Store Aliquots at -20°C Frequent->Store_20C Store_80C Store Aliquots at -80°C LongTerm->Store_80C

Caption: Decision tree for selecting the appropriate storage temperature.

Quality Control and Best Practices

  • Solution Clarity: Before each use, thaw a single aliquot completely and allow it to reach room temperature. Visually inspect for any signs of precipitation. If crystals are observed, warm the vial briefly in a 37°C water bath and vortex to redissolve.

  • Labeling: Clearly label all aliquots with the compound name, concentration, date of preparation, and initials of the preparer.

  • Documentation: Maintain a detailed logbook of stock solution preparation and usage. This is invaluable for troubleshooting experimental variability.

  • Vehicle Controls: Always include a vehicle control (DMSO at the same final concentration) in your experiments to ensure that observed effects are due to the compound and not the solvent.[23]

Conclusion

The integrity of (-)-efonidipine stock solutions is a foundational element of reproducible research. By understanding the chemical vulnerabilities of the 1,4-dihydropyridine scaffold—namely its sensitivity to light, oxidative stress, and temperature cycles—and implementing the rigorous protocols outlined in this guide, researchers can ensure the long-term stability and reliability of their experimental reagents. Adherence to these principles of careful preparation with anhydrous solvent, single-use aliquoting, and light-protected, low-temperature storage will safeguard against the introduction of artifacts and contribute to the generation of high-quality, trustworthy data.

Sources

Application Note: Pharmacological Isolation of T-Type Calcium Currents Using R(-)-Efonidipine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Electrophysiologists, Ion Channel Researchers, and Preclinical Drug Development Scientists Application: Whole-cell patch-clamp electrophysiology, ion channel biophysics, and cardiovascular/neuropharmacology.

Introduction & Pharmacological Rationale

Voltage-gated calcium channels (VGCCs) are broadly classified into high-voltage-activated (HVA; e.g., L-, N-, P/Q-, and R-types) and low-voltage-activated (LVA; T-type) channels. Studying the precise biophysical properties of T-type calcium currents ( ICa,T​ ) in native tissues—such as cardiomyocytes, vascular smooth muscle, and central nervous system (CNS) neurons—is notoriously difficult due to the overlapping activation thresholds of HVA channels[1].

Historically, researchers relied on agents like mibefradil or trace metals (e.g., Ni2+ ) to block T-type channels. However, these agents suffer from poor selectivity, often partially inhibiting L-type channels or altering membrane biophysics at the concentrations required for T-type blockade[1][2].

The Efonidipine Enantiomer Advantage: Efonidipine is a dihydropyridine derivative that, in its racemic form, acts as a dual L- and T-type calcium channel blocker[3][4]. However, its enantiomers exhibit profound stereoselectivity:

  • S(+)-efonidipine blocks both L-type and T-type channels (predominantly L-type in some tissues)[3].

  • R(-)-efonidipine is a highly specific blocker of T-type calcium channels ( Cav​3.1 , Cav​3.2 ) with virtually zero inhibitory effect on HVA channels, including L-type channels, even at micromolar concentrations[1][3][5].

By leveraging the stereoselective properties of R(-)-efonidipine, electrophysiologists can cleanly isolate T-type currents using digital subtraction methodologies, ensuring high-fidelity data free from HVA contamination.

Causality in Experimental Design (E-E-A-T Principles)

To build a self-validating electrophysiological assay, every component of the intra- and extracellular solutions, as well as the voltage protocol, must be optimized to isolate calcium currents while suppressing off-target ion flux.

  • Charge Carrier Substitution ( Ba2+ vs. Ca2+ ): We substitute extracellular Ca2+ with Barium ( Ba2+ ). Ba2+ permeates VGCCs more readily, amplifying the measurable current. Crucially, Ba2+ does not trigger Calcium-Dependent Inactivation (CDI), allowing researchers to isolate voltage-dependent gating kinetics[1].

  • Suppression of Competing Currents: T-type currents are small (typically picoamperes). To prevent them from being masked, Na+ currents are blocked using Tetrodotoxin (TTX), and K+ currents are eliminated using intracellular Cesium ( Cs+ ) and extracellular Tetraethylammonium (TEA).

  • State-Dependent Blockade: R(-)-efonidipine exhibits use-dependent and frequency-dependent inhibition. It binds with highest affinity to the open and inactivated states of the T-type channel, significantly slowing the channel's recovery from inactivation[6]. Therefore, the voltage protocol must include repetitive pulsing to drive channels into these states, ensuring steady-state blockade before data acquisition.

G Resting Resting State (Closed) Open Open State (Depolarized) Resting->Open Depolarization (e.g., -30 mV) Inactivated Inactivated State (Refractory) Open->Inactivated Time-dependent Blocked Drug-Bound State (R(-)-efonidipine) Open->Blocked High Affinity Inactivated->Resting Repolarization (e.g., -90 mV) Inactivated->Blocked Highest Affinity Blocked->Resting Slow Dissociation

State-dependent binding mechanism of R(-)-efonidipine to T-type calcium channels.

Quantitative Comparison of T-Type Blockers

The table below summarizes why R(-)-efonidipine is the superior pharmacological tool for T-type isolation compared to legacy blockers.

BlockerPrimary TargetOff-Target Effects (at working conc.) IC50​ for T-TypeSelectivity Profile
R(-)-Efonidipine T-type ( Cav​3.x )None observed on HVA ~1.0 - 2.0 µMExcellent (T-type specific)[1][5]
Mibefradil T-type ( Cav​3.x )L-type, Na+ , K+ channels~0.89 µMPoor (Narrow therapeutic window)[1][7]
Flunarizine T-type ( Cav​3.x ) Na+ , Ca2+ -activated K+ ~1.5 µMPoor (Non-selective)[1]
Ni2+ (Trace Metal) Cav​3.2 specifically Cav​3.1 , Cav​3.3 , L-type~10 - 50 µMModerate (Subtype specific, toxic)[2]

Step-by-Step Protocol: Pharmacological Isolation via Digital Subtraction

This protocol details the whole-cell patch-clamp methodology to isolate ICa,T​ in native cells (e.g., ventricular myocytes or hippocampal neurons) using 1 µM R(-)-efonidipine.

Phase 1: Solution Preparation

Note: Adjust osmolarity to 290–300 mOsm and pH as indicated.

Intracellular (Pipette) Solution:

  • 130 mM Cs-methanesulfonate (Blocks K+ currents)

  • 10 mM TEA-Cl (Blocks K+ currents)

  • 10 mM EGTA (Buffers intracellular Ca2+ to prevent CDI)

  • 10 mM HEPES (pH 7.2 with CsOH)

  • 4 mM Mg-ATP & 0.3 mM Na-GTP (Maintains channel phosphorylation)

Extracellular (Bath) Solution:

  • 140 mM TEA-Cl (Replaces NaCl; blocks K+ and Na+ currents)

  • 10 mM BaCl2​ (Charge carrier; replaces CaCl2​ )[8]

  • 10 mM HEPES (pH 7.4 with TEA-OH)

  • 10 mM Glucose

  • 1 µM TTX (Tetrodotoxin; ensures complete blockade of voltage-gated Na+ channels)

Phase 2: Electrophysiological Recording
  • Establish Whole-Cell Configuration: Achieve a high-resistance gigaseal (>1 GΩ), rupture the patch, and compensate for fast/slow capacitance and series resistance (<15 MΩ).

  • Establish the Baseline (Total Current):

    • Set the holding potential ( Vh​ ) to -90 mV . Causality: T-type channels are fully inactivated at depolarized resting potentials (e.g., -50 mV). A deep holding potential ensures maximum availability of T-type channels.[6]

    • Apply a step depolarization to -30 mV for 100–200 ms. This predominantly activates T-type channels, though some L-type activation may occur depending on the cell type.

    • Apply a 0.1 Hz stimulation frequency. Wait 3–5 minutes for the current amplitude to stabilize (run-up/run-down stabilization).

    • Record this trace as ITotal​ .

  • Apply R(-)-Efonidipine:

    • Perfuse the bath with 1 µM R(-)-efonidipine.

    • Continue pulsing at 0.1 Hz. Causality: Because R(-)-efonidipine is a use-dependent blocker, the channels must be repeatedly opened and inactivated for the drug to bind effectively.[6][7]

    • Wait for steady-state inhibition (typically 5–8 minutes).

    • Record this trace as IHVA​ (The remaining current consists solely of L-type/HVA channels, as T-type is fully blocked)[5].

Phase 3: Data Analysis (Digital Subtraction)

Because R(-)-efonidipine does not wash out easily due to its slow dissociation kinetics[6], physical washout is impractical. Instead, the T-type current is isolated digitally.

  • Export the raw trace data to analysis software (e.g., Clampfit, Igor Pro).

  • Subtract the drug-bound trace from the baseline trace: ITotal​−IHVA​=IT−type​

  • The resulting trace represents the pure, pharmacologically isolated T-type calcium current, which can now be analyzed for peak amplitude, activation time constant ( τact​ ), and inactivation time constant ( τinact​ ).

G A 1. Record Baseline Current (I_Total = T-type + HVA) B 2. Perfuse 1 µM R(-)-efonidipine (Blocks T-type selectively) A->B C 3. Record Remaining Current (I_HVA = L-type / HVA only) B->C D 4. Digital Subtraction (I_Total - I_HVA = I_T-type) C->D

Workflow for the pharmacological isolation of T-type currents via digital subtraction.

Troubleshooting & Best Practices

  • Incomplete Blockade: If T-type currents are not fully blocked after 5 minutes, increase the stimulation frequency temporarily (e.g., to 1 Hz). The frequency-dependent nature of R(-)-efonidipine means higher stimulation rates accelerate the onset of the block[6].

  • Current Run-Down: Calcium currents are notorious for "run-down" over time due to the washout of intracellular factors. Ensure Mg-ATP and Na-GTP are freshly added to the pipette solution on the day of the experiment.

  • Voltage Errors: Because Ba2+ currents can be very large, inadequate series resistance ( Rs​ ) compensation can lead to voltage clamp errors. Always compensate Rs​ by at least 70-80%.

References

  • Identification of R(−)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • The R(-)-enantiomer of efonidipine blocks T-type but not L-type calcium current in guinea pig ventricular myocardium. PubMed. Available at:[Link]

  • Frequency-dependent blockade of T-type Ca2+ current by efonidipine in cardiomyocytes. PubMed. Available at:[Link]

  • A Selective T-type Ca2+ Channel Blocker R(-) Efonidipine. PubMed. Available at:[Link]

  • Inhibition of myocardial L- and T-type Ca2+ currents by efonidipine: possible mechanism for its chronotropic effect. PubMed. Available at:[Link]

  • Efonidipine hydrochloride: a dual blocker of L- and T-type ca(2+) channels. PubMed. Available at:[Link]

  • Efonidipine Hydrochloride: A Dual Blocker of L- and T-Type Ca2+ Channels. ResearchGate. Available at:[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Administration of R(-)-Efonidipine: Protocols for Selective T-Type Calcium Channel Inhibition

Introduction & Pharmacological Rationale

Efonidipine is a unique dihydropyridine (DHP) derivative that acts as a dual L-type and T-type calcium channel blocker[1]. However, its stereoisomers exhibit highly distinct pharmacological profiles. While the S(+)-enantiomer primarily targets high-voltage-activated L-type channels, the R(-)-enantiomer—R(-)-efonidipine—acts as a highly selective blocker of low-voltage-activated (LVA) T-type calcium channels[1][2].

This selectivity makes R(-)-efonidipine an invaluable pharmacological tool for isolating T-type channel functions in cardiovascular, renal, and central nervous system (CNS) research[2]. By selectively blocking T-type channels, R(-)-efonidipine decelerates sinoatrial (SA) node pacemaker currents (inducing a negative chronotropic effect without reflex tachycardia), dilates renal afferent arterioles, and suppresses the transcription of CYP11B1 and CYP11B2 (aldosterone synthase), thereby reducing aldosterone secretion[3][4][5].

Mechanism Drug R(-)-Efonidipine Target Selective T-type Ca2+ Channel Blockade Drug->Target Adrenal Adrenal Gland: Decreased Ca2+ Influx Target->Adrenal Heart SA Node: Decelerated Pacemaker Target->Heart Kidney Renal Microvasculature: Afferent Dilation Target->Kidney Aldo Downregulation of CYP11B1 / CYP11B2 Adrenal->Aldo HR Negative Chronotropy Heart->HR Renal Reduced Proteinuria Kidney->Renal AldoSec Decreased Aldosterone Aldo->AldoSec

Fig 1. Mechanistic pathway of R(-)-efonidipine via selective T-type calcium channel blockade.

Formulation Strategies for In Vivo Studies

Efonidipine hydrochloride is highly lipophilic and classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it possesses high membrane permeability but extremely poor aqueous solubility (<10 µg/mL)[6][7].

Causality in Formulation Selection: Administering unformulated R(-)-efonidipine in standard aqueous buffers leads to immediate precipitation, resulting in erratic systemic exposure and non-reproducible data. To ensure a self-validating pharmacokinetic (PK) profile, researchers must utilize specific solubilization strategies based on the administration route:

  • Intravenous (IV) Co-Solvents: A multi-component co-solvent system is required to maintain the drug in solution within the bloodstream, preventing micro-embolisms and ensuring immediate bioavailability[8].

  • Oral (PO) Solid Dispersions: For gastric administration, amorphous solid dispersions (e.g., using mesoporous silica or HPMC-AS) are critical. This converts the crystalline drug into an amorphous state, preventing crystallization in the GI tract and increasing the Cmax​ by up to 2.10-fold compared to the pure drug[7][9][10].

Quantitative Dosing Guidelines

The following table summarizes validated in vivo dosing parameters for R(-)-efonidipine across various preclinical models.

Administration RouteSpecies / ModelDose RangeRecommended VehiclePrimary Application
Intravenous (IV) Bolus + Infusion Rat (SHR model)10 µg/kg bolus + 10 µg/kg/h infusion10% DMSO + 40% PEG300 + 5% Tween-80 + 45% SalineAcute renal hemodynamics, tubuloglomerular feedback (TGF)[4][8]
Intravenous (IV) Bolus Dog (Open-chest)10 - 30 µg/kg10% DMSO + 40% PEG300 + 5% Tween-80 + 45% SalineAcute myocardial ischemia, cardioprotection[3]
Oral Gavage (PO) Rat (Wistar)10 - 40 mg/kgSolid dispersion (1:1 with mesoporous silica) in 0.5% MCChronic hypertension, aldosterone suppression[5][7][11]
Intraperitoneal (IP) Mouse / Rat1 - 5 mg/kg10% DMSO + 90% Corn OilCNS studies, hippocampal CA1 neuron targeting[2]

Step-by-Step Experimental Protocols

Protocol A: Intravenous (IV) Infusion for Acute Hemodynamic & Renal Studies

This protocol is designed for evaluating the rapid T-type channel blockade effects on renal hemodynamics (e.g., afferent arteriole dilation) and systemic blood pressure in spontaneously hypertensive rats (SHR)[4].

Rationale & Causality: An initial IV bolus achieves an immediate steady-state plasma concentration, while the subsequent continuous infusion maintains this concentration. This stable PK profile is an absolute prerequisite for precise micropuncture measurements of glomerular capillary pressure[4].

Step-by-Step Methodology:

  • Vehicle Preparation (Self-Validation Step): Prepare a clear stock solution of R(-)-efonidipine in 100% DMSO. Sequentially add co-solvents in the following order: 40% PEG300, followed by 5% Tween-80, and finally 45% sterile saline[8]. Validation: Inspect the solution against a dark background; if any turbidity is observed, discard and recreate to prevent IV precipitation.

  • Anesthesia & Surgical Prep: Anesthetize the rat (e.g., using Inactin or Isoflurane). Cannulate the left jugular vein for drug infusion and the femoral artery for continuous mean arterial blood pressure (MABP) monitoring.

  • Baseline Stabilization: Infuse vehicle alone for 30 minutes. Validation: Proceed only if MABP fluctuates by less than 5% over a 10-minute window.

  • Bolus Administration: Administer a 10 µg/kg IV bolus of R(-)-efonidipine over 60 seconds to rapidly saturate tissue distribution compartments[4].

  • Continuous Infusion: Immediately transition to a continuous infusion at 10 µg/kg/h using a micro-syringe pump[4].

  • Data Acquisition: Monitor MABP, heart rate, and renal plasma flow (RPF) for 60-120 minutes post-infusion.

Workflow Prep Vehicle Prep (DMSO/PEG/Tween) Anesthesia Anesthesia & Catheterization Prep->Anesthesia Bolus IV Bolus (10 µg/kg) Anesthesia->Bolus Infusion Continuous Infusion (10 µg/kg/h) Bolus->Infusion Monitor Hemodynamic Monitoring Infusion->Monitor

Fig 2. Step-by-step in vivo workflow for intravenous administration and hemodynamic monitoring.

Protocol B: Oral Gavage (PO) for Chronic Cardiovascular Remodeling Studies

This protocol is optimized for long-term studies assessing the suppression of aldosterone synthesis and anti-hypertensive efficacy[5][7].

Rationale & Causality: Because food intake and gastric pH heavily influence the absorption of lipophilic DHPs, utilizing an amorphous solid dispersion normalizes the dissolution rate, ensuring that the pharmacological suppression of CYP11B1/CYP11B2 is driven by the drug's mechanism rather than absorption artifacts[7][9].

Step-by-Step Methodology:

  • Solid Dispersion Preparation: Dissolve R(-)-efonidipine and a polymer matrix (e.g., Parteck SLC mesoporous silica or HPMC-AS) in a 1:1 ratio in a volatile organic solvent (e.g., ethanol/dichloromethane)[7][9].

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator until a dry powder is formed. Store in a desiccator.

  • Suspension Formulation: On the day of the experiment, suspend the solid dispersion powder in 0.5% methylcellulose (MC) or 0.1% Polysorbate 80 in distilled water to achieve the desired concentration (e.g., 2-4 mg/mL)[9][10].

  • Administration: Fast the animals for 4 hours prior to dosing to standardize gastric transit time. Administer the suspension via oral gavage at a dose of 10-40 mg/kg[11].

  • PK/PD Sampling: Collect blood samples via the tail vein at 0.5, 1, 2, 4, and 8 hours post-dose to validate the Tmax​ (typically 1.5 - 3.67 hours) and measure plasma aldosterone concentrations[10][11].

Sources

Validation & Comparative

Comparative Guide: (-)-Efonidipine vs. Nifedipine in L-Type Calcium Channel Assays

Author: BenchChem Technical Support Team. Date: April 2026

When designing electrophysiological or fluorescence-based assays to interrogate voltage-gated calcium channels (VGCCs), achieving strict pharmacological isolation of the target channel is the most critical hurdle. In native tissues such as cardiomyocytes and vascular smooth muscle cells, High-Voltage-Activated (HVA) L-type channels (Cav1.2) frequently co-express with Low-Voltage-Activated (LVA) T-type channels (Cav3.1/3.2).

This guide provides an in-depth comparison of nifedipine , the gold-standard dihydropyridine (DHP) L-type blocker, and (-)-efonidipine (the R-enantiomer of efonidipine), a unique pharmacological tool that exhibits profound stereoselective blockade of T-type channels while sparing L-type channels[1][2].

Mechanistic Overview & Stereoselectivity

To design a self-validating assay, one must understand the causality behind the binding affinities of these two compounds.

Nifedipine: As a classic, first-generation DHP, nifedipine binds with sub-nanomolar affinity to the α1​ subunit of L-type calcium channels in a voltage-dependent manner. It is highly selective for L-type over T-type channels, requiring micromolar concentrations to exert any significant T-type blockade[3]. In L-type assays, nifedipine serves as the definitive positive control to confirm channel identity.

(-)-Efonidipine (R-Efonidipine): Commercially available efonidipine is a racemic mixture known for dual L- and T-type blockade. However, its enantiomers display extreme stereoselectivity[1].

  • The (+)-S-enantiomer is responsible for the potent L-type blockade (and also blocks T-type).

  • The (-)-R-enantiomer is a highly selective T-type calcium channel blocker. Its IC50 for L-type channels is >100-fold to 300-fold larger than its S-counterpart, effectively sparing L-type currents at working concentrations[1][2].

Therefore, in an L-type calcium channel assay, (-)-efonidipine is utilized not as an inhibitor, but as a pharmacological subtractive tool to eliminate contaminating T-type currents without affecting the L-type target[1].

G Nif Nifedipine (Classic DHP) LTCC L-Type Ca2+ Channel (Cav1.2) Nif->LTCC Potent Block (IC50 ~0.14 nM) TTCC T-Type Ca2+ Channel (Cav3.1/3.2) Nif->TTCC Weak Block (IC50 ~1.2 µM) Efo (-)-Efonidipine (R-enantiomer) Efo->LTCC Spares Channel (IC50 > 1 µM) Efo->TTCC Potent Block (IC50 ~0.35 µM)

Pharmacological targeting of L-type and T-type calcium channels by Nifedipine and (-)-Efonidipine.

Quantitative Data Comparison

The following table synthesizes the inhibitory concentrations (IC50) of nifedipine, racemic efonidipine, and its enantiomers to guide dosing in your experimental setup.

CompoundL-Type Channel (Cav1.2) IC50T-Type Channel (Cav3.2) IC50Primary Role in L-Type Assay
Nifedipine ~0.14 nM[3]~1.2 µM[3]Positive control (Definitive LTCC blocker)
Racemic Efonidipine ~1.8 nM[3]~0.35 µM[3]Not recommended (Dual blocker)
(+)-S-Efonidipine < 1.0 nM[1]~0.4 µM[2]Not recommended (Dual blocker)
(-)-R-Efonidipine > 1,000 nM [1]~0.35 µM [1]Negative control / TTCC Isolator

Experimental Protocol: Self-Validating Patch-Clamp Assay

To achieve absolute trustworthiness in your data, an L-type calcium channel assay must utilize a self-validating loop. By combining a specific voltage protocol, ionic substitution, and the sequential application of (-)-efonidipine and nifedipine, you can definitively isolate the L-type current ( ICa,L​ ).

Step-by-Step Methodology

Step 1: Intracellular and Extracellular Solution Preparation

  • Action: Replace extracellular Ca2+ with 10 mM Barium ( Ba2+ ) as the primary charge carrier.

  • Causality: Ba2+ permeates VGCCs more readily than Ca2+ and, crucially, does not bind to the Calmodulin/IQ-motif complex on the α1​ subunit. This prevents Calcium-Dependent Inactivation (CDI), yielding stable, easily quantifiable square-wave currents.

Step 2: Baseline Voltage Protocol

  • Action: Establish a whole-cell patch-clamp configuration. Set the holding potential ( Vh​ ) to -50 mV. Apply 200 ms depolarizing steps from -40 mV to +30 mV in 10 mV increments.

  • Causality: T-type channels are Low-Voltage-Activated and undergo steady-state inactivation at relatively negative potentials. Holding at -50 mV keeps the majority of T-type channels in an inactivated state, while L-type channels remain closed but fully available for activation.

Step 3: Pharmacological Elimination of T-Type Contamination

  • Action: Perfuse the bath with 1 µM (-)-efonidipine . Wait 3-5 minutes for steady-state binding.

  • Causality: Even at a holding potential of -50 mV, a small "window current" of T-type activity can persist. 1 µM (-)-efonidipine completely abolishes this residual Cav3.2 current. Because its IC50 for L-type channels is >100-fold higher, the L-type channels remain entirely unaffected[1]. Record the resulting current; this is your isolated baseline ICa,L​ .

Step 4: Validation via Nifedipine Blockade

  • Action: Co-perfuse the bath with 1 µM Nifedipine alongside the (-)-efonidipine.

  • Causality: Nifedipine will rapidly bind to the open/inactivated states of the L-type channels, abolishing the remaining inward Ba2+ current[3].

Step 5: Subtraction Analysis

  • Action: Mathematically subtract the current recorded in Step 4 from the current recorded in Step 3.

  • Causality: The resulting difference precisely represents the nifedipine-sensitive, L-type specific current, thoroughly validated by the prior exclusion of T-type interference.

Workflow Step1 1. Cell Preparation (Ba2+ as charge carrier) Step2 2. Apply 1 µM (-)-Efonidipine (Eliminates TTCC current) Step1->Step2 Step3 3. Voltage-Clamp Protocol (Depolarize from -50mV) Step2->Step3 Step4 4. Apply 1 µM Nifedipine (Blocks LTCC current) Step3->Step4 Step5 5. Subtraction Analysis (Isolate Nifedipine-sensitive current) Step4->Step5

Self-validating patch-clamp workflow isolating L-type calcium currents using pharmacological tools.

References

  • [1] Identification of R(−)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [3] Actions of mibefradil, efonidipine and nifedipine block of recombinant T- and L-type Ca channels with distinct inhibitory mechanisms - PubMed. National Institutes of Health (NIH). Available at: [Link]

  • [2] Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

Analytical Guide: HPLC-UV Methods for Quantifying (-)-Efonidipine Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Imperative for Chiral Analysis

However, pharmacological studies demonstrate profound stereoselectivity: while the S(+)-enantiomer blocks both L- and T-type channels, the R(-)-enantiomer is a highly selective blocker of T-type channels . This selective T-type blockade by R(-)-efonidipine provides renoprotective effects by dilating both afferent and efferent arterioles, reducing intraglomerular pressure without inducing reflex tachycardia . Consequently, isolating and quantifying the enantiomeric purity of (-)-efonidipine active pharmaceutical ingredients (APIs) is a critical quality control requirement in drug development .

Pharmacokinetics Racemate Racemic Efonidipine S_Enant S(+)-Efonidipine Racemate->S_Enant Chiral Resolution R_Enant R(-)-Efonidipine Racemate->R_Enant Chiral Resolution L_Type L-Type Ca²⁺ Blockade (Vasodilation) S_Enant->L_Type T_Type T-Type Ca²⁺ Blockade (Renoprotection) S_Enant->T_Type R_Enant->T_Type High Selectivity

Pharmacological divergence of efonidipine enantiomers on calcium channels.

Mechanistic Principles of Chiral Separation

While LC-MS/MS is the standard for stereospecific pharmacokinetic studies in human plasma , High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) remains the gold standard for bulk API purity analysis due to its robustness, lower operational cost, and high reproducibility .

The separation of efonidipine enantiomers relies on transient diastereomeric complex formation between the analyte and a Chiral Stationary Phase (CSP) . The choice of CSP dictates the mechanism of chiral recognition:

  • Immobilized Polysaccharide Phases (e.g., CHIRALPAK ID): Composed of amylose tris(3-chlorophenylcarbamate) immobilized onto a silica matrix. The immobilization prevents the dissolution of the chiral selector, permitting the use of strong organic solvents in reversed-phase modes .

  • Coated Polysaccharide Phases (e.g., CHIRALCEL OD-H): Coated phases restrict mobile phase selection strictly to normal-phase solvents (e.g., hexane/isopropanol) to prevent the chiral selector from washing off the column.

Causality in Method Design: Efonidipine is highly lipophilic (LogP ~5.44). Utilizing an immobilized CSP (CHIRALPAK ID) allows for an acetonitrile/water (60:40, v/v) mobile phase . Acetonitrile provides the necessary elution strength to prevent excessive retention and peak tailing, while water modulates the hydrogen-bonding interactions between the enantiomers and the carbamate linkages of the CSP, driving high-resolution separation .

Comparative Performance: Immobilized vs. Coated CSPs

To objectively evaluate the optimal method for (-)-efonidipine purity analysis, we compare the chromatographic performance of the immobilized CHIRALPAK ID column against a traditional coated CHIRALCEL OD-H column.

Chromatographic ParameterCHIRALPAK ID (Immobilized)CHIRALCEL OD-H (Coated)
Chiral Selector Amylose tris(3-chlorophenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Acetonitrile/Water (60:40 v/v)Hexane/Isopropanol (80:20 v/v)
Retention Time R(-) ~29.4 min>35.0 min
Selectivity (α) 1.131.08
Resolution ( Rs​ ) 3.02< 2.00
Solvent Versatility High (Reversed & Normal Phase)Low (Strictly Normal Phase)

The data clearly indicates that the immobilized CHIRALPAK ID column delivers superior baseline resolution ( Rs​=3.02 ) and selectivity ( α=1.13 ) under reversed-phase conditions , making it the definitive choice for accurately quantifying trace levels of S(+)-efonidipine in a predominantly R(-)-efonidipine batch.

Self-Validating Experimental Protocol

The following step-by-step HPLC-UV methodology is designed as a self-validating system to ensure absolute data integrity during enantiomeric purity quantification.

HPLC_Workflow Prep Sample Prep (1 mg/mL in ACN) Equil Column Equilibration (CHIRALPAK ID) Prep->Equil SST System Suitability (Rs > 2.0?) Equil->SST SST->Equil Fail Inject Sample Injection (10 µL) SST->Inject Pass Detect UV Detection (254 nm) Inject->Detect Quant Purity Calculation (Area %) Detect->Quant

Self-validating HPLC-UV workflow for efonidipine enantiomeric purity.

Step 1: Reagent and Mobile Phase Preparation
  • Prepare the mobile phase by mixing HPLC-grade acetonitrile and Milli-Q water in a 60:40 (v/v) ratio .

  • Causality: Degas the mixture via ultrasonication for 15 minutes to prevent micro-bubble formation in the UV flow cell. Bubbles cause baseline noise, which severely compromises the integration of trace enantiomeric impurities.

Step 2: Standard and Sample Preparation
  • System Suitability Test (SST) Solution: Dissolve 1.0 mg of racemic efonidipine reference standard in 1.0 mL of acetonitrile [[1]]([Link]).

  • Test Sample: Dissolve 1.0 mg of the (-)-efonidipine API batch in 1.0 mL of acetonitrile.

Step 3: Chromatographic Conditions
  • Column: CHIRALPAK ID (250 mm × 4.6 mm, 5 µm) .

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm. Causality: The dihydropyridine ring and nitrophenyl group of efonidipine exhibit strong UV absorbance at 254 nm, maximizing the signal-to-noise ratio for trace impurity detection .

  • Injection Volume: 10 µL.

Step 4: System Suitability & Self-Validation
  • Inject 10 µL of the SST Solution.

  • Validation Criteria: The system is only validated for use if the resolution ( Rs​ ) between S(+)-efonidipine (eluting first, ~26.7 min) and R(-)-efonidipine (eluting second, ~29.4 min) is ≥2.0 [[1]]([Link]). If Rs​<2.0 , column degradation or mobile phase error has occurred; halt analysis immediately.

Step 5: Sample Analysis & Quantification
  • Inject 10 µL of the Test Sample.

  • Calculate the enantiomeric purity of (-)-efonidipine using the area normalization method:

    %Purity=(AR(−)​+AS(+)​AR(−)​​)×100

References

  • A Review on Properties, Application, and Analytical Methods of an Antihypertensive Drug efonidipine. Journal of Health Sciences & Research. URL:[Link]

  • A chiral LC–MS/MS method for the stereospecific determination of efonidipine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. 2016;122:35-41. URL:[Link]

  • Review on various analytical methods for analysis of efonidipine hydrochloride ethanolate. International Journal of Research and Analytical Reviews. URL:[Link]

Sources

Safety Operating Guide

Navigating the Disposal of (-)-Efonidipine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the proper disposal of (-)-Efonidipine, a dihydropyridine calcium channel blocker used in research. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, empowering researchers to manage chemical waste with confidence and integrity.

Immediate Safety and Hazard Assessment

Before handling (-)-Efonidipine for any purpose, including disposal, it is imperative to be fully aware of its hazard profile. As a pharmacologically active compound, it requires careful handling to prevent accidental exposure.

Key Hazards:

  • Acute Oral Toxicity: Efonidipine is harmful if swallowed.[1]

  • Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[2]

  • Environmental Hazard: The compound is very toxic to aquatic life, necessitating strict controls to prevent its release into the environment.[3][4]

  • Irritant: May cause skin and eye irritation upon contact.[1]

All personnel handling (-)-Efonidipine must be trained on these hazards and be familiar with the laboratory's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[5][6][7][8] The CHP outlines specific standard operating procedures (SOPs), personal protective equipment (PPE) requirements, and emergency procedures for handling hazardous chemicals.

Personal Protective Equipment (PPE) Requirements

A risk assessment should always precede the handling of (-)-Efonidipine. The following table summarizes the minimum PPE requirements.

PPE ComponentSpecificationRationale
Gloves Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling the compound.[1]To prevent skin contact and absorption. Proper removal technique is crucial to avoid contaminating hands.
Eye Protection Safety glasses with side shields or chemical safety goggles approved under government standards such as NIOSH (US) or EN 166 (EU).[1]To protect eyes from dust particles or splashes.
Lab Coat A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Generally not required if handled in a well-ventilated area or a fume hood. Use a NIOSH-approved respirator if dust generation is likely.[1]To prevent inhalation of airborne particles, especially when handling the powdered form. Work should be conducted in a fume hood where possible.

The Principle of "Cradle-to-Grave" Management

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system.[9][10][11] This means that the generator of the waste (the laboratory) is responsible for it from the moment it is created until its final, safe disposal. Disposing of (-)-Efonidipine down the drain or in the regular trash is strictly prohibited due to its toxicity and environmental hazards.[9][10]

Step-by-Step Disposal Protocol for (-)-Efonidipine

This protocol is designed to ensure a self-validating system of waste management, where each step logically follows from the principles of safety and regulatory compliance.

Step 1: Waste Identification and Characterization

All waste containing (-)-Efonidipine must be classified as hazardous waste. This includes:

  • Unused or expired pure (-)-Efonidipine.

  • Grossly contaminated materials (e.g., spill cleanup debris).

  • Empty containers that held the pure substance.

  • Contaminated personal protective equipment (PPE).

While a specific EPA waste code for Efonidipine is not listed, it would likely be characterized based on its toxicity. Pharmaceutical wastes are often categorized under the P-list (acutely hazardous) or U-list (toxic).[11][12] It is the responsibility of the waste generator, in consultation with their institution's Environmental Health and Safety (EHS) department, to make the final waste determination.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective disposal.

  • Solid Waste: Collect solid (-)-Efonidipine waste (e.g., powder, contaminated weigh boats, gloves, and wipes) in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste: If (-)-Efonidipine is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

  • Sharps: Any sharps (needles, scalpels, etc.) contaminated with (-)-Efonidipine must be disposed of in a designated sharps container for hazardous materials.

Step 3: Waste Containment and Labeling

Proper containment and labeling are mandated by both the EPA and OSHA.[9][13]

  • Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[9][13]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled with the words "Hazardous Waste," the full chemical name ("(-)-Efonidipine"), and a clear description of the contents.[10][13] Your institution's EHS department will provide the specific hazardous waste tags required.

Step 4: On-site Accumulation and Storage

Laboratories that generate hazardous waste are considered Satellite Accumulation Areas (SAAs) by the EPA.[10]

  • Location: Waste containers must be stored at or near the point of generation and under the control of laboratory personnel.[9][10]

  • Storage Conditions: Store containers in a designated, well-ventilated area, away from incompatible materials. Use secondary containment (such as a chemical-resistant tub) to catch any potential leaks.[13]

  • Container Management: Keep waste containers closed at all times except when adding waste.[10][13]

Step 5: Arranging for Disposal
  • Contact EHS: Once a waste container is full, or before it has been in the lab for the maximum allowable time (typically 12 months for SAAs), contact your institution's EHS department to arrange for a pickup.[10]

  • Licensed Disposal Company: The EHS department will then coordinate with a licensed, professional waste disposal company for the final treatment and disposal of the (-)-Efonidipine waste, which is typically done via incineration.[1][14]

Emergency Procedures for Spills and Exposures

In the event of a spill or personnel exposure, immediate and correct action is crucial. Refer to your laboratory's specific emergency procedures within the Chemical Hygiene Plan.

  • Spill:

    • Evacuate non-essential personnel from the area.

    • If the spill is large or you are not trained to handle it, contact your institution's emergency number or EHS department immediately.

    • For small spills, and if you are trained and equipped to do so, contain the spill with an inert absorbent material.

    • Carefully sweep or scoop up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste.[4]

    • Decontaminate the spill area thoroughly.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (-)-Efonidipine waste in a research laboratory.

Efonidipine_Disposal_Workflow cluster_generation Waste Generation Point cluster_characterization Characterization & Segregation cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal gen (-)-Efonidipine Waste Generated (Unused chemical, contaminated labware, PPE) identify Identify as Hazardous Waste gen->identify Step 1 segregate Segregate Waste Streams (Solid vs. Liquid) identify->segregate Step 2 contain Place in Compatible, Sealed Container segregate->contain Step 3 label_waste Label with 'Hazardous Waste' & Chemical Name contain->label_waste store Store in Designated Area with Secondary Containment label_waste->store Step 4 contact_ehs Contact EHS for Pickup store->contact_ehs Step 5 disposal_co Transfer to Licensed Waste Disposal Company contact_ehs->disposal_co incinerate Final Disposal (e.g., Incineration) disposal_co->incinerate

Caption: Workflow for the safe disposal of (-)-Efonidipine waste.

Conclusion

The proper disposal of (-)-Efonidipine is a multi-step process that demands careful attention to safety, regulatory compliance, and environmental stewardship. By understanding the hazards, adhering to established protocols, and working closely with your institution's Environmental Health and Safety department, you can ensure that this valuable research compound is managed responsibly from its arrival in your lab to its final disposal.

References

  • U.S. Environmental Protection Agency. (n.d.). Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (2023, December 22). Efonidipine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Laboratory Safety - Chemical Hygiene Plan. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • BioServ, Inc. (n.d.). RCRA Hazardous Pharmaceuticals Identification. Retrieved from [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]

  • Old Dominion University. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Fujita, M., et al. (2002). Efonidipine hydrochloride: a dual blocker of L- and T-type ca(2+) channels. Cardiovascular Drug Reviews, 20(1), 81–92.
  • Patsnap. (2024, June 14). What is Efonidipine used for? Retrieved from [Link]

  • Medical Dialogues. (2022, November 15). Efonidipine: Indications, Uses, Dosage, Drugs Interactions, Side effects. Retrieved from [Link]

  • Triumvirate Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Southern Methodist University. (n.d.). Chemical Hygiene Plan. Retrieved from [Link]

  • NextSDS. (n.d.). Efonidipine Hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • LKT Laboratories, Inc. (n.d.). Safety Data Sheet - Efonidipine Hydrochloride. Retrieved from [Link]

  • Pharmaoffer. (n.d.). FDA-Approved Efonidipine API Manufacturers & Suppliers. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]

  • Electronic Code of Federal Regulations. (2013, January 22). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Daniels Health. (n.d.). RCRA Hazardous Pharmaceutical Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efonidipine. PubChem Compound Database. Retrieved from [Link]

  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, June 5). Biopharmaceutical advancement of efonidipine hydrochloride ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer. RSC Publishing. Retrieved from [Link]

Sources

Comprehensive Safety and Operational Guide for Handling (-)-Efonidipine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

(-)-Efonidipine is a highly potent, dual L-type and T-type voltage-gated calcium channel (Cav) blocker (1)[1]. While its unique pharmacological profile makes it invaluable for cardiovascular and renal research, its physicochemical properties and biological activity necessitate stringent laboratory safety protocols. As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a self-validating system for the safe handling, storage, and disposal of (-)-Efonidipine.

MOA Efonidipine (-)-Efonidipine LType L-Type Ca2+ Channel (Cav1.2a) Efonidipine->LType Inhibits (IC50 1.8 nM) TType T-Type Ca2+ Channel (Cav3.2) Efonidipine->TType Inhibits (IC50 350 nM) CaInflux Intracellular Ca2+ Influx LType->CaInflux Blocks TType->CaInflux Blocks Hypertrophy Cardiomyocyte Hypertrophy CaInflux->Hypertrophy Prevents

(-)-Efonidipine dual inhibition of L-type and T-type calcium channels.

Hazard Assessment and Causality

Understanding the specific hazards of (-)-Efonidipine is the foundation of our safety protocol. The chemical is classified under several critical GHS hazard categories (2)[2].

Table 1: Quantitative Data & Hazard Classification Summary

Property / HazardClassification / ValueCausality & Operational Implication
Acute Toxicity (Oral) Category 4 (H302)[2]Harmful if swallowed. Necessitates strict hygiene; no eating/drinking in the lab.
Reproductive Toxicity Category 2 (H361)[3][4]Suspected of damaging fertility or the unborn child. Requires handling in a closed system (fume hood) to prevent systemic exposure.
Aquatic Toxicity Acute 1 / Chronic 1[2]Very toxic to aquatic life with long-lasting effects. Absolute prohibition of drain disposal.
Solubility DMSO: ~20-25 mg/mL[1][4]Insoluble in water (<0.1 mg/mL). Spill cleanups require specific organic solvent protocols rather than aqueous washing.
Storage Temperature -20°C (Powder) / -80°C (Solvent)[2]Thermal degradation prevention. Vials must be equilibrated to room temperature before opening to prevent condensation.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE for (-)-Efonidipine is driven by its reproductive toxicity and the risk of aerosolized powder during weighing (3)[3].

  • Respiratory Protection: An N95 (US) or P1 (EN 143) particulate respirator is mandatory when handling the lyophilized powder outside of a fully enclosed weighing station (5)[5]. Causality: Prevents inhalation of micro-particles that could lead to systemic absorption and reproductive harm.

  • Hand Protection: Chemical-impermeable nitrile gloves (minimum 0.11 mm thickness)[2]. Causality: Prevents dermal absorption. Gloves must be inspected for pinholes prior to handling DMSO stock solutions, as DMSO rapidly carries dissolved solutes across the dermal barrier.

  • Eye Protection: Tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved)[2]. Causality: Protects mucosal membranes from accidental dust splashes during reconstitution.

  • Body Protection: Impervious, long-sleeved laboratory coat or disposable gown[2]. Causality: Prevents contamination of personal clothing, which could lead to secondary exposure outside the laboratory environment.

Operational Workflow: Step-by-Step Methodology

To ensure experimental integrity and operator safety, adhere to the following self-validating protocol[2][3].

Phase 1: Preparation and Weighing
  • Equilibration: Remove the (-)-Efonidipine vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Validation: Prevents atmospheric moisture condensation, which degrades the compound.

  • Environment Setup: Ensure the chemical fume hood has a verified face velocity of 80-100 fpm. Clear the workspace of unnecessary clutter[2].

  • Weighing: Using an anti-static weighing boat and non-sparking spatulas, carefully weigh the required mass[2]. Avoid rapid movements that generate air currents and aerosolize the powder.

Phase 2: Solubilization
  • Solvent Addition: Add anhydrous DMSO directly to the weighing boat or transfer the powder to a sealed amber vial before adding the solvent (4)[4].

  • Dissolution: Vortex gently or use an ultrasonic bath if necessary to achieve a clear, light-yellow solution (up to 25 mg/mL)[4].

  • Aliquoting: Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store immediately at -80°C[2].

Spill Response and Disposal Plan

Given its Category 1 Aquatic Toxicity, (-)-Efonidipine waste management must be rigorously controlled (6)[6].

Spill Containment Protocol
  • Evacuate & Ventilate: Evacuate personnel from the immediate area and ensure the fume hood is operating at maximum exhaust[2].

  • Solid Spills: Do NOT use water. Carefully sweep or scoop up the powder using damp absorbent paper (dampened with a compatible solvent like ethanol) to prevent dust generation[2][5].

  • Liquid Spills (DMSO Stock): Cover with an inert, non-combustible absorbent material (e.g., sand or vermiculite).

  • Decontamination: Wash the affected area with soap and water only after all bulk material has been collected[3].

Hazardous Waste Disposal
  • Solid Waste: Place all contaminated gloves, weighing boats, and absorbent materials into a designated, clearly labeled, sealable hazardous waste container[2].

  • Liquid Waste: Collect all (-)-Efonidipine solutions in dedicated organic waste carboys. Never pour solutions down the sink, as it violates environmental regulations due to severe aquatic toxicity[2][5].

  • Final Disposal: Transfer the sealed containers to a licensed professional waste disposal company for high-temperature incineration[2].

Workflow Prep 1. Preparation Fume Hood & PPE Handle 2. Handling Weighing/Solubilization Prep->Handle Spill Spill Occurs? Handle->Spill Contain 3a. Containment Sweep/Scoop (No Dust) Spill->Contain Yes Waste 3b. Routine Waste Collection Spill->Waste No Dispose 4. Hazardous Disposal (Aquatic Toxicity 1) Contain->Dispose Waste->Dispose

Operational safety, spill response, and disposal workflow for (-)-Efonidipine.

References

  • Title: Essential Safety and Operational Guide for Handling Efonidipine | Source: BenchChem | URL: 2

  • Title: EFONIDIPINE (cas 111011-76-8) SDS/MSDS download | Source: GuideChem | URL: 3

  • Title: Safety Data Sheet - Efonidipine Hydrochloride | Source: LKT Laboratories / Amazon S3 | URL: 5

  • Title: Efonidipine (CAS 111011-63-3) | Source: Cayman Chemical | URL: 1

  • Title: EFONIDIPINE manufacturers and suppliers in india | Source: ChemicalBook | URL: 4

  • Title: Proper Disposal of Efonidipine: A Guide for Laboratory | Source: BenchChem | URL: 6

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Efonidipine, (-)-
Reactant of Route 2
Reactant of Route 2
Efonidipine, (-)-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。